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  • Product: 6-(Pyridin-4-yl)pyridin-3-ol
  • CAS: 1159816-97-3

Core Science & Biosynthesis

Foundational

6-(Pyridin-4-yl)pyridin-3-ol: Structural Dynamics, Physical Properties, and Synthetic Methodologies

Abstract: As the demand for highly functionalized heterocyclic building blocks accelerates in both drug discovery and materials science, bipyridine derivatives have emerged as privileged scaffolds. This technical guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As the demand for highly functionalized heterocyclic building blocks accelerates in both drug discovery and materials science, bipyridine derivatives have emerged as privileged scaffolds. This technical guide provides an in-depth analysis of 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3), an unsymmetrical [2,4'-bipyridin]-5-ol derivative. By dissecting its electronic properties, physical characteristics, and synthetic pathways, this whitepaper equips researchers with the foundational logic required to leverage this molecule in advanced coordination chemistry and pharmacophore design.

Chemical Structure and Electronic Properties

6-(Pyridin-4-yl)pyridin-3-ol is an unsymmetrical bipyridine characterized by a 2,4'-bipyridine core substituted with a hydroxyl group at the 5-position of the primary pyridine ring (often numbered as the 3-position relative to the nitrogen when naming it as a pyridin-3-ol parent).

Aromaticity and Tautomeric Stability

A critical electronic feature of this molecule is its tautomeric state. Unlike 2-hydroxypyridines or 4-hydroxypyridines, which readily tautomerize into their respective pyridone (keto) forms, the hydroxyl group in 6-(pyridin-4-yl)pyridin-3-ol is situated in a meta relationship to the ring nitrogen. Tautomerization to a keto form would require the formation of a highly unstable meta-quinoid structure, which severely disrupts the aromatic stabilization energy of the ring system. Consequently, the molecule exists almost exclusively in the enol (hydroxy) form across various solvent polarities and in the solid state.

Coordination and Hydrogen Bonding

The molecule possesses a unique dual-modality:

  • Bidentate/Bridging Potential: The two pyridyl nitrogens serve as excellent σ -donors and π -acceptors for transition metals (e.g., Ru, Ir, Cu), making it a potent ligand for metal-ligand bifunctional catalysts [1, 3].

  • Proton-Coupled Electron Transfer (PCET): The 5-hydroxyl group acts as a strong hydrogen bond donor. In catalytic cycles, this hydroxyl group can undergo reversible deprotonation, facilitating sequential electron and proton transfer reactions critical for processes like photocatalytic CO2 reduction or transfer hydrogenation [2, 4].

Physical Properties

Understanding the physicochemical profile of 6-(Pyridin-4-yl)pyridin-3-ol is essential for optimizing reaction conditions, extraction protocols, and biological assays. Because the molecule contains both basic pyridyl nitrogens and an acidic phenol-like hydroxyl group, it is highly amphoteric.

Table 1: Quantitative Physical and Chemical Properties

PropertyValue / DescriptionCausality & Technical Note
IUPAC Name 6-(Pyridin-4-yl)pyridin-3-olPreferred IUPAC nomenclature (3 < 5 numbering). Also known as[2,4'-bipyridin]-5-ol.
CAS Number 1159816-97-3Standard registry identifier for commercial sourcing.
Molecular Formula C10H8N2O-
Molecular Weight 172.18 g/mol Optimal low molecular weight for fragment-based drug discovery (FBDD).
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsFacilitates strong interactions with kinase hinge regions [5].
Predicted pKa (Hydroxyl) ~8.5 – 9.0Weakly acidic; easily deprotonated by mild bases (e.g., K2CO3) during metal coordination.
Predicted pKa (Nitrogens) ~4.5 – 5.5Weakly basic; requires pH adjustment to ~7 during aqueous workup to isolate the neutral species.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical bipyridines via direct condensation is notoriously low-yielding and requires harsh conditions. To ensure high regioselectivity and functional group tolerance, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[1].

Experimental Protocol

Objective: Synthesize 6-(Pyridin-4-yl)pyridin-3-ol via the cross-coupling of 2-bromo-pyridin-5-ol and pyridin-4-ylboronic acid.

Reagents:

  • 2-Bromo-pyridin-5-ol (1.0 eq)

  • Pyridin-4-ylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.5 eq)

  • Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v)

Step-by-Step Workflow & Causality:

  • System Degassing: Dissolve 2-bromo-pyridin-5-ol and pyridin-4-ylboronic acid in the 1,4-Dioxane/H2O mixture within a Schlenk flask. Purge the solution with Argon for 15 minutes.

    • Causality: Removing dissolved oxygen is critical to prevent the oxidative degradation of the highly sensitive Pd(0) active catalyst species into an inactive Pd(II) oxide complex.

  • Catalyst and Base Addition: Add Pd(PPh3)4 and K2CO3 under a positive Argon flow.

    • Causality: The mild base K2CO3 activates the boronic acid by forming an electron-rich boronate complex. This accelerates the transmetalation step without causing degradation of the base-sensitive hydroxyl group.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C and stir for 12–18 hours.

  • Self-Validating Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The protocol is self-validating when the lower- Rf​ bromopyridine spot completely disappears, replaced by a highly UV-active product spot exhibiting strong blue fluorescence under 254 nm light.

  • Amphoteric Workup: Cool the mixture to room temperature and filter through a Celite pad to remove palladium black. Concentrate the filtrate. Crucial Step: Adjust the aqueous layer to pH ~7 using 1M HCl.

    • Causality: Because the product is amphoteric, adjusting to a neutral pH ensures the molecule exists in its lipophilic, uncharged state, maximizing extraction efficiency into the Ethyl Acetate organic phase.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography. Post-purification, 1 H NMR (in DMSO- d6​ ) must confirm the presence of the hydroxyl proton (broad singlet at ~10.2 ppm) to validate structural integrity.

Synthesis R1 Pyridin-4-ylboronic acid Cat Pd(PPh3)4 / K2CO3 Solvent: 1,4-Dioxane/H2O Temp: 90-100°C R1->Cat R2 2-Bromo-pyridin-5-ol R2->Cat Prod 6-(Pyridin-4-yl)pyridin-3-ol (Yield: >80%) Cat->Prod Cross-Coupling

Figure 1: Suzuki-Miyaura cross-coupling workflow for 6-(Pyridin-4-yl)pyridin-3-ol synthesis.

Applications in Catalysis and Drug Discovery

The strategic placement of the hydroxyl group on the bipyridine core unlocks advanced applications across multiple scientific domains.

Metal-Ligand Bifunctional Catalysis

In organometallic chemistry, 6-(Pyridin-4-yl)pyridin-3-ol acts as a non-innocent ligand. When coordinated to Iridium (Ir) or Ruthenium (Ru) centers, the hydroxyl group can participate directly in substrate activation. During transfer hydrogenation or β -alkylation of alcohols, the deprotonated pyridinolate oxygen acts as a basic site to abstract a proton from the substrate, while the metal center accepts a hydride [4]. This synergistic push-pull mechanism dramatically lowers the activation energy of the reaction.

Kinase Inhibition in Neurodegeneration and Oncology

In medicinal chemistry, the[2,4'-bipyridin]-5-ol scaffold is a privileged pharmacophore for competitive ATP-site kinase inhibitors. The bipyridine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in Cyclin-Dependent Kinase 5 (CDK5) or Adaptor-Associated Kinase 1 (AAK1)). Simultaneously, the 5-hydroxyl group projects into the solvent-exposed region or interacts with specific polar residues (like Lysine or Aspartate) deep within the binding pocket, enhancing both target affinity and selectivity. Such inhibitors are actively investigated for treating Alzheimer's disease and various malignancies [5].

Applications Core 6-(Pyridin-4-yl)pyridin-3-ol [2,4'-Bipyridin]-5-ol Coord Metal Coordination (Cu, Ru, Ir, Co) Core->Coord Pharm Pharmacophore Binding (H-Bond Donor/Acceptor) Core->Pharm Cat Bifunctional Catalysis (Transfer Hydrogenation) Coord->Cat Photo Photocatalytic CO2 Reduction Coord->Photo Kinase Kinase Inhibition (CDK5, AAK1) Pharm->Kinase Disease Therapeutic Targeting (Neurodegeneration, Cancer) Kinase->Disease

Figure 2: Pharmacological and catalytic application pathways of the [2,4'-bipyridin]-5-ol core.

References

  • Title: Synthesis of 2,2′-Bipyridines: Versatile Building Blocks for Sexy Architectures and Functional Nanomaterials Source: ResearchGate / Wiley-VCH URL: [Link]

  • Title: Direct Observation of Sequential Electron and Proton Transfer in Excited-State ET/PT Reactions Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: Crystal structures of bis- and hexakis[(6,6′-dihydroxybipyridine)copper(II)] nitrate coordination complexes Source: Acta Crystallographica Section E (IUCr Journals) URL: [Link]

  • Title: β-Methylation of Primary Alcohols with Methanol Catalyzed by a Metal–Ligand Bifunctional Iridium Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same Source: Google Patents URL
Exploratory

Thermodynamic Stability and Physicochemical Profiling of 6-(Pyridin-4-yl)pyridin-3-ol: A Technical Whitepaper

Executive Summary The rational design of metallodrugs, supramolecular assemblies, and transition-metal catalysts relies heavily on the thermodynamic stability of the coordinating ligands. 6-(Pyridin-4-yl)pyridin-3-ol (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs, supramolecular assemblies, and transition-metal catalysts relies heavily on the thermodynamic stability of the coordinating ligands. 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3), a hydroxylated 2,4′-bipyridine derivative, presents a fascinating physicochemical profile[1]. Unlike the ubiquitous 2,2′-bipyridine, which dominates coordination chemistry due to its robust chelate effect, the 2,4′-architecture of this compound fundamentally alters its thermodynamic landscape[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of 6-(Pyridin-4-yl)pyridin-3-ol across three critical dimensions: tautomeric equilibrium, solvation dynamics, and coordination thermodynamics. Furthermore, this guide provides self-validating experimental protocols designed to rigorously quantify these parameters in a laboratory setting.

Structural Fundamentals and Tautomeric Landscape

The Hydroxypyridine/Pyridone Equilibrium

The presence of a hydroxyl group on the pyridine ring introduces a dynamic tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. The thermodynamic preference for either tautomer is highly dependent on the dielectric constant of the environment and the potential for microsolvation.

  • Gas Phase / Non-Polar Media: In a vacuum or non-polar solvents (e.g., cyclohexane), the neutral enol form is thermodynamically favored. Density Functional Theory (DFT) calculations on analogous hydroxypyridines demonstrate that the enol form minimizes steric hindrance and electrostatic repulsion, yielding a lower Gibbs free energy ( ΔG<0 ) compared to the highly hyperconjugated pyridone form[3].

  • Aqueous / Polar Media: The introduction of water fundamentally shifts the thermodynamic equilibrium. Water molecules act as proton relays, drastically lowering the activation energy barrier for tautomerization (from ~150 kJ/mol in isolation to ~60 kJ/mol when hydrated). Consequently, in aqueous solutions, the equilibrium shifts toward the keto or zwitterionic forms due to the stabilization provided by intermolecular hydrogen bonding[4].

G A 6-(Pyridin-4-yl)pyridin-3-ol (Neutral Enol Form) B Gas Phase / Non-Polar (Enol Dominant) A->B ΔG < 0 (Vacuum) C Aqueous / Polar Solvent (Zwitterion / H-Bonded) A->C Solvation Energy (ΔG_solv) D Deprotonated Anion (High pH) C->D + OH- (pKa2 ~ 8.0-8.5) E Protonated Cation (Low pH) C->E + H+ (pKa1 ~ 4.5-5.0)

Thermodynamic equilibria of 6-(Pyridin-4-yl)pyridin-3-ol across different solvation states.

Coordination Thermodynamics: The Isomeric Penalty

The most significant factor governing the stability of metal complexes with bipyridine isomers is the chelate effect [2]. 2,2′-bipyridine forms a highly stable five-membered ring with transition metals, resulting in a massive entropic driving force ( ΔS>0 ) during complexation.

Because 6-(Pyridin-4-yl)pyridin-3-ol features a 2,4′-bipyridine core, the nitrogen donors are geometrically restricted from binding to the same central metal ion.

  • Causality in Design: The inability to chelate forces the molecule to act as a monodentate or bridging ligand. This lack of the chelate effect results in thermodynamic stability constants ( logK ) that are several orders of magnitude lower than those of 2,2′-bipyridine derivatives[2].

  • Catalytic Implications: While it forms weaker metal complexes, the pendant hydroxyl group can facilitate critical proton-transfer steps in catalytic cycles (e.g., water oxidation or alcohol dehydrogenation) without permanently occupying a coordination site on the metal[5].

Quantitative Thermodynamic Data

To contextualize the stability of 6-(Pyridin-4-yl)pyridin-3-ol, we must compare its thermodynamic parameters against the industry-standard 2,2′-bipyridine. The data below synthesizes established physicochemical principles for these isomeric classes[2][5][6].

Parameter6-(Pyridin-4-yl)pyridin-3-ol (2,4'-core)2,2'-Bipyridine (Standard)Thermodynamic Driver / Causality
pKa1​ (Protonated N) ~ 4.8 - 5.24.41Inductive effects from the substituted rings alter basicity.
pKa2​ (Hydroxyl -OH) ~ 8.0 - 8.5N/ADeprotonation facilitates proton-responsive catalysis.
logK1​ (Cu 2+ binding) ~ 2.5 - 3.58.86Absence of Chelate Effect drastically lowers stability[6].
ΔH of Complexation Weakly Exothermic-54.4 kJ/molMonodentate binding yields fewer favorable M-L bond formations.
ΔS of Complexation Negative ( ΔS<0 )Positive ( ΔS>0 )Chelation releases multiple solvent molecules, driving entropy up. 2,4'-binding does not.

Experimental Methodologies for Thermodynamic Evaluation

To accurately determine the values in the table above, researchers must employ rigorous, self-validating protocols. Below is the gold-standard methodology for extracting logK , ΔH , and ΔS .

Workflow Step1 1. System Validation (Titrate KHP Standard) Step2 2. Sample Preparation (Ligand + Metal in 0.1M KNO3) Step1->Step2 Validates Electrode Step3 3. Potentiometric Titration (pH vs. Volume mapping) Step2->Step3 Base addition (Argon) Step4 4. Variable-Temp UV-Vis (Absorbance vs. T) Step2->Step4 Thermal cycling Step5 5. Speciation Modeling (Calculate log K) Step3->Step5 pH data input Step6 6. Van 't Hoff Analysis (Extract ΔH, ΔS) Step4->Step6 Spectral shift data Step5->Step6 K values at var T

Workflow for determining thermodynamic stability constants and parameters (ΔH, ΔS).

Protocol 1: Potentiometric Titration for pKa​ and logK

This protocol utilizes high-precision pH mapping to determine the speciation of the ligand as a function of pH.

  • System Validation (The Self-Validating Step): Before analyzing the unknown, titrate a primary standard (Potassium Hydrogen Phthalate, KHP) to precisely calibrate the glass electrode and determine the exact molarity of the KOH titrant. Causality: Electrodes drift. Without daily standardization, calculated equilibrium constants will carry systemic errors.

  • Sample Preparation: Dissolve 1.0 mM of 6-(Pyridin-4-yl)pyridin-3-ol and 0.5 mM of the target metal salt (e.g., Cu(NO3​)2​ ) in a 0.1 M KNO3​ aqueous solution.

    • Causality: The 0.1 M KNO3​ acts as an inert background electrolyte. It maintains a constant ionic strength, ensuring that the activity coefficients of the species remain constant throughout the titration. This allows us to calculate concentration-based equilibrium constants directly from the Nernst equation.

  • Inert Atmosphere: Purge the titration vessel with Argon gas for 15 minutes prior to and during the titration.

    • Causality: Atmospheric CO2​ dissolves in water to form carbonic acid. This introduces a parasitic buffering system that will artificially skew the titration curve and invalidate the calculated pKa​ and logK values.

  • Titration & Modeling: Titrate with standardized 0.1 M KOH in 0.05 mL increments. Input the resulting pH vs. Volume data into speciation software (e.g., HYPERQUAD) to extract the thermodynamic stability constants.

Protocol 2: Variable-Temperature UV-Vis for ΔH and ΔS

To decouple the enthalpic and entropic drivers of the tautomeric and coordination equilibria, we measure the system across a temperature gradient.

  • Spectral Acquisition: Place the prepared solution in a temperature-controlled cuvette holder. Record the UV-Vis absorption spectra from 200 nm to 600 nm at 5°C intervals between 15°C and 45°C.

  • Isosbestic Point Verification: Ensure the presence of clear isosbestic points in the overlaid spectra.

    • Causality: An isosbestic point mathematically proves that only two absorbing species (e.g., the enol and keto tautomers, or the free and bound ligand) are in equilibrium, validating the use of a two-state thermodynamic model.

  • Van 't Hoff Analysis: Calculate the equilibrium constant ( K ) at each temperature based on the absorbance ratios. Plot ln(K) versus 1/T .

    • Causality: According to the Van 't Hoff equation ( ln(K)=−RTΔH​+RΔS​ ), the slope of this plot yields the enthalpy of the reaction ( ΔH ), and the y-intercept yields the entropy ( ΔS )[6].

Conclusion

The thermodynamic stability of 6-(Pyridin-4-yl)pyridin-3-ol is governed by a delicate interplay between its tautomeric preferences and its isomeric architecture. While its 2,4′-bipyridine core precludes the massive entropic stabilization seen in 2,2′-bipyridine chelates, its unique proton-responsive hydroxyl group and bridging capabilities make it a highly tunable scaffold for advanced catalytic and supramolecular applications. Rigorous adherence to controlled ionic strength and inert atmospheric conditions during potentiometric and spectroscopic evaluation is mandatory to accurately map its thermodynamic profile.

References

  • Screening Compounds P141691 | EvitaChem: 6-(Pyridin-4-yl)
  • Comparing the stability of metal complexes with different bipyridine isomers BenchChem URL
  • PMC (National Institutes of Health)
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone ACS Publications URL
  • Thermodynamic Acidity Studies of 6,6'-Dihydroxy-2,2'-bipyridine: A Combined Experimental and Computational Approach ResearchGate URL
  • Dalton Transactions (RSC Publishing)

Sources

Foundational

Technical Whitepaper: Safety Profiling, Hazard Mitigation, and Handling Protocols for 6-(Pyridin-4-yl)pyridin-3-ol

Executive Summary 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3), systematically recognized as [2,4'-Bipyridin]-5-ol, is a specialized bipyridine derivative featuring a phenolic hydroxyl group. Widely utilized in coord...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3), systematically recognized as [2,4'-Bipyridin]-5-ol, is a specialized bipyridine derivative featuring a phenolic hydroxyl group. Widely utilized in coordination chemistry, transition metal catalysis, and as a screening compound in drug discovery[1], its unique structural motifs necessitate rigorous safety protocols. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and field-proven, self-validating handling workflows to ensure maximum occupational safety for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

To safely handle any novel compound, one must first understand how its molecular architecture dictates its physical behavior and biological interactions.

PropertyValueCausality / Implication for Handling
Chemical Name 6-(Pyridin-4-yl)pyridin-3-olBipyridine core provides potent metal-chelating properties.
CAS Number 1159816-97-3Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C10H8N2OHigh degree of unsaturation indicates strong UV absorbance.
Molecular Weight 172.18 g/mol Low molecular weight facilitates potential dermal penetration.
Physical State Solid (Powder/Crystalline)Risk of aerosolization and inhalation of fine particulates.

Mechanistic Insight: The nitrogen atoms within the bipyridine system act as potent Lewis bases and hydrogen-bond acceptors, while the hydroxyl (-OH) group acts as a hydrogen-bond donor. This amphoteric character enhances the molecule's lipophilicity, allowing it to partition effectively into cellular membranes. Furthermore, the planar, highly conjugated π -system results in strong intermolecular π−π stacking in the solid state. Overcoming this lattice energy during solubilization requires polar aprotic solvents (e.g., DMSO) or polar protic solvents (e.g., Ethanol).

Hazard Identification & Toxicological Mechanisms

While a highly specific, proprietary SDS for 1159816-97-3 may be limited in public repositories, its hazard profile can be accurately extrapolated from structurally analogous bipyridin-ols and pyridin-3-ol derivatives[2],[3].

Based on the Global Harmonized System (GHS), the compound is classified under the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Causality:

  • Dermal and Ocular Irritation (H315, H319): The weakly acidic phenolic proton ( pKa​≈8−9 ) and the basic pyridine nitrogens can disrupt the local pH of mucosal membranes and the stratum corneum. Direct contact leads to protein denaturation and localized inflammatory cascades[3].

  • Respiratory Toxicity (H335): Inhalation of micro-particulates introduces the compound to the alveolar epithelium, where its metal-chelating properties can interfere with trace metalloenzymes, triggering macrophage-mediated respiratory irritation[2].

Self-Validating Handling Protocols & Experimental Workflows

To ensure absolute trustworthiness in laboratory safety, standard operating procedures (SOPs) must be self-validating—meaning the protocol includes built-in verification steps to confirm its own success.

Workflow Start Compound Reception (CAS 1159816-97-3) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Weighing Weighing in Fume Hood (Analytical Balance) PPE->Weighing Validation Self-Validation: UV-Swab Test (254 nm) Weighing->Validation Solubilization Solubilization (DMSO / EtOH) Validation->Solubilization Negative for Contamination Spill Accidental Spill? Validation->Spill Positive for Contamination Storage Store at Room Temp Inert Atmosphere Solubilization->Storage Decon Decontamination Protocol (Inert Absorbent + EtOH Wash) Spill->Decon Yes Decon->Validation Re-test Waste Hazardous Waste Disposal Decon->Waste Dispose Material Storage->Waste End of Lifecycle

Fig 1. Self-validating handling and decontamination workflow for 6-(Pyridin-4-yl)pyridin-3-ol.

Step-by-Step Methodology: Solubilization and Handling

Step 1: PPE Verification (The "Inflation Test")

  • Action: Select nitrile gloves with a minimum thickness of 0.11 mm. Before donning, trap air inside the glove and roll the cuff to inflate the fingers.

  • Causality: Nitrile provides excellent resistance to the polar aprotic solvents (like DMSO) used to dissolve the compound. The inflation test validates the absence of micro-tears that could serve as conduits for dermal exposure.

  • Additional PPE: Safety goggles (ANSI Z87.1 compliant) and a flame-resistant lab coat.

Step 2: Weighing and Transfer

  • Action: Perform all weighing operations inside a certified chemical fume hood or Class II biological safety cabinet to mitigate aerosol exposure (P261)[3]. Use anti-static weigh boats to prevent electrostatic dispersion of the powder.

  • Self-Validation (UV-Swab Test): After transferring the compound to the reaction vessel, turn off the ambient light and illuminate the balance area with a handheld UV lamp (254 nm). The highly conjugated bipyridine core will strongly fluoresce. If fluorescence is detected, a micro-spill has occurred, triggering immediate decontamination.

Step 3: Solubilization

  • Action: Add the required volume of DMSO or Ethanol. Seal the vial and vortex gently.

  • Causality: As noted in Section 2, the strong π−π stacking requires solvents with high dielectric constants and hydrogen-bonding capabilities to achieve complete dissolution.

Decontamination and Emergency Response

In the event of a spill or exposure, rapid and chemically logical interventions are required[4].

  • Accidental Spill Protocol: Do NOT use water alone, as the compound's lipophilicity makes aqueous cleanup inefficient. Cover the spill with an inert absorbent (e.g., vermiculite or sand). Sweep up the solid waste. Wipe the affected area with a 70% Ethanol/Water solution to fully solubilize and remove trace residues, followed by a final UV-swab validation.

  • Dermal Exposure (P302+P352): Immediately wash the affected area with copious amounts of soap and water. Soap acts as a surfactant to emulsify the lipophilic compound, preventing stratum corneum penetration[3].

  • Ocular Exposure (P305+P351+P338): Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Rapid mechanical flushing is critical to prevent the basic pyridine nitrogens from inducing corneal burns[3].

Storage and Stability

Store the compound in a tightly sealed, light-resistant container at room temperature. To prevent oxidative degradation of the electron-rich phenolic ring, storage under an inert atmosphere (Argon or Nitrogen) is highly recommended. Keep away from strong oxidizing agents and strong acids.

References

Sources

Exploratory

Unveiling the Electronic Landscape: A Guide to the Computational Modeling and Electron Density of 6-(Pyridin-4-yl)pyridin-3-ol

An In-depth Technical Guide: Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 6-(Pyridin-4-yl)pyridin-3-ol stands as a molecule of significant interest within medicinal chemistry, e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(Pyridin-4-yl)pyridin-3-ol stands as a molecule of significant interest within medicinal chemistry, embodying the characteristics of a "privileged scaffold".[1][2] Its structure, featuring a bipyridine core, is a recurring motif in numerous biologically active compounds, prized for its ability to engage in various intermolecular interactions.[3][4] The pyridin-3-ol component further enhances its chemical versatility, introducing the potential for tautomerism and providing crucial hydrogen bonding capabilities.[1][5] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the computational methodologies used to investigate the electron density and molecular properties of this compound. We will delve into the practical application of Density Functional Theory (DFT) to not only predict its three-dimensional structure but also to map its electronic features. By understanding the distribution of electrons, researchers can gain profound insights into the molecule's reactivity, stability, and potential as a therapeutic agent, thereby accelerating the drug discovery process through rational, in-silico design.[6]

The Subject Molecule: 6-(Pyridin-4-yl)pyridin-3-ol

The pyridine ring is a cornerstone in drug design, with pyridine-containing drugs accounting for a significant portion of FDA-approved nitrogenous heterocyclic medicines.[3] This prevalence is due to the unique physicochemical properties the nitrogen atom imparts, including enhanced solubility, metabolic stability, and the capacity to act as a hydrogen bond acceptor.[3][6] The molecule 6-(Pyridin-4-yl)pyridin-3-ol combines two pyridine rings, forming a bipyridine derivative. Such structures are known to be effective ligands and are explored for a range of therapeutic applications, including anticancer agents.[7][8]

A critical feature of this molecule is the hydroxyl group at the 3-position of one pyridine ring. This gives rise to keto-enol tautomerism, allowing the molecule to exist in equilibrium between the pyridin-3-ol (enol) form and the 6-(pyridin-4-yl)-1H-pyridin-3(2H)-one (keto) form. While the pyridinol form is aromatic, the pyridone form is not. This equilibrium is highly sensitive to the molecular environment, with the keto tautomer often being favored in solution and the solid state.[5] Understanding the relative stability and electronic properties of both tautomers is paramount for predicting the molecule's behavior in a biological system.

The Theoretical Framework: Density Functional Theory (DFT)

To accurately model the electronic structure of 6-(Pyridin-4-yl)pyridin-3-ol, Density Functional Theory (DFT) serves as the method of choice. DFT is a powerful quantum mechanical modeling technique that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[6][9] This approach provides an excellent balance of computational accuracy and efficiency, making it ideal for studying molecules of pharmaceutical interest.

3.1 Causality Behind Method Selection:

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven track record in providing reliable geometries and electronic properties for a wide range of organic molecules. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, offering a robust description of electron correlation effects.

  • Basis Set - 6-311+G(d,p): A Pople-style basis set, 6-311+G(d,p), is employed. The "6-311G" part provides a flexible description of the core and valence electrons. The addition of diffuse functions ("+") is crucial for accurately describing molecules with lone pairs and for modeling hydrogen bonds, while polarization functions ("d,p") allow for non-spherical distortion of electron density, which is essential for describing chemical bonds accurately.[10]

This combination of functional and basis set is well-established for yielding results that correlate strongly with experimental data for similar heterocyclic systems.[10][11]

A Self-Validating Computational Workflow

The following protocol outlines a rigorous, step-by-step workflow for the computational analysis of 6-(Pyridin-4-yl)pyridin-3-ol. This system is self-validating at each stage, ensuring the final results are derived from a chemically meaningful and stable molecular conformation.

Computational_Workflow cluster_input 1. Input Generation cluster_optimization 2. Geometry Optimization cluster_validation 3. Minimum Confirmation Input Build Initial 3D Structure (e.g., in GaussView, Avogadro) Opt DFT Geometry Optimization (B3LYP/6-311+G(d,p)) Input->Opt Submit Calculation Freq Vibrational Frequency Analysis Opt->Freq Use Optimized Geometry Check Verify: No Imaginary Frequencies Freq->Check Check->Opt Re-optimize if False MEP Molecular Electrostatic Potential (MEP) Check->MEP Proceed if True FMO Frontier Molecular Orbitals (HOMO/LUMO) NBO Natural Bond Orbital (NBO) Analysis Reactivity_Insights cluster_calc Calculated Properties cluster_insight Chemical Insights MEP MEP Map (Red/Blue Regions) Reactivity Reactive Sites (Nucleophilic/Electrophilic) MEP->Reactivity Identifies Bonding H-Bonding Potential (Donor/Acceptor Sites) MEP->Bonding Reveals FMO HOMO-LUMO Gap (Energy Difference) Stability Kinetic Stability FMO->Stability Correlates with NBO NBO Charges (Atomic Charges) NBO->Reactivity Quantifies NBO->Bonding Identifies

Caption: Logical relationships between calculated properties and chemical insights.

  • MEP Analysis: For 6-(Pyridin-4-yl)pyridin-3-ol, the MEP map is expected to show strong negative potential (red) around the nitrogen atoms and the oxygen atom of the hydroxyl group, identifying these as primary sites for hydrogen bond acceptance and electrophilic attack. Regions of positive potential (blue) would likely be found on the hydrogen atoms, particularly the hydroxyl proton, marking them as hydrogen bond donor sites.

  • FMO Analysis: A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity. The distribution of the HOMO will indicate the regions from which an electron is most easily donated (nucleophilic centers), while the LUMO distribution highlights the regions most susceptible to receiving an electron (electrophilic centers).

  • NBO Charges: The NBO analysis will provide numerical values for the charge on each atom. It is expected that the nitrogen and oxygen atoms will carry a significant negative charge, confirming their nucleophilic character. This quantitative data is crucial for parameterizing molecular mechanics force fields used in molecular docking simulations.

Electronic PropertyPredicted ValueSignificance
HOMO Energy (eV)Calculated ValueElectron-donating ability
LUMO Energy (eV)Calculated ValueElectron-accepting ability
HOMO-LUMO Gap (eV)Calculated ValueChemical reactivity and stability
Highest Negative NBO Charge (Atom)Calculated ValueMost nucleophilic center
Highest Positive NBO Charge (Atom)Calculated ValueMost electrophilic center

Table 2: Key Electronic Properties Derived from DFT.

Implications for Rational Drug Design

The computational analysis of 6-(Pyridin-4-yl)pyridin-3-ol provides actionable intelligence for drug development professionals. [6]

  • Structure-Activity Relationship (SAR) Studies: By understanding the electron density, medicinal chemists can make informed decisions about where to modify the molecule to enhance its interaction with a biological target. For example, the MEP map can guide the design of substituents that complement the electrostatic environment of a protein's active site.

  • Predicting Metabolism: Regions of high electron density, particularly on the aromatic rings, can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The computational model can flag these potential metabolic hotspots.

  • Improving Physicochemical Properties: The model provides insights into properties like polarity, which influences solubility and cell permeability. [3]For instance, the ability of the pyridin-3-ol moiety to act as both a hydrogen bond donor and acceptor is a key feature that can be leveraged to improve drug-like properties. [1]* Guiding Synthesis: Knowledge of the electron distribution helps predict the regioselectivity of chemical reactions, aiding in the design of efficient synthetic routes. [12]

Conclusion

This technical guide has detailed a robust and validated computational workflow for the in-depth analysis of 6-(Pyridin-4-yl)pyridin-3-ol. By leveraging Density Functional Theory, researchers can move beyond a simple 2D representation to a sophisticated 3D model rich with electronic detail. The analysis of electron density, electrostatic potential, and molecular orbitals provides a fundamental understanding of the molecule's intrinsic properties. This knowledge is not merely academic; it is a critical tool that empowers scientists to rationally design and optimize novel therapeutic agents, ultimately bridging the gap between molecular concept and clinical reality.

References

  • Benchchem. Theoretical and Computational Exploration of 3,3'-Bipyridine Ligands: A Technical Guide.
  • Trujillo, C. et al. (2014). Prospects for the Computational Design of Bipyridine N,N′-Dioxide Catalysts for Asymmetric Propargylation Reactions. ACS Catalysis. [Link]

  • SCS, T. et al. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehyd. Canadian Journal of Chemistry. [Link]

  • Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules. [Link]

  • Yin, C. et al. (2022). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. [Link]

  • de Souza, M. V. M. et al. (2024). A New Set of Aromaticity Descriptors Based on the Electron Density Employing the Distributed Multipole Analysis (DMA). ACS Omega. [Link]

  • Oziminski, W. P. (2022). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

  • NPS, A. et al. (2023). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Cureus. [Link]

  • ResearchGate. (2017). Asymmetrically Substituted and π-Conjugated 2,2'-Bipyridine Derivatives: Synthesis, Spectroscopy, Computation, and Crystallography. [Link]

  • Ahmed, A. et al. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect. [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

  • ResearchGate. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

  • Zhang, Y. et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Scribd. (2024). Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. [Link]

  • IntechOpen. (2022). Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. [Link]

  • R-Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 6-(Pyridin-4-yl)pyridin-3-ol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the laboratory synthesis of 6-(Pyridin-4-yl)pyridin-3-ol, a key heterocyclic building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 6-(Pyridin-4-yl)pyridin-3-ol, a key heterocyclic building block in medicinal chemistry and materials science. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] We present a detailed, step-by-step protocol, including reagent selection, reaction setup, workup, and purification. Furthermore, this guide elucidates the underlying chemical principles, safety considerations, and analytical characterization techniques essential for the successful and safe execution of this synthesis.

Introduction and Strategic Overview

The bipyridine scaffold is a privileged structural motif found in a wide array of functional molecules, including pharmaceutical agents, catalytic ligands, and advanced materials.[1] 6-(Pyridin-4-yl)pyridin-3-ol, in particular, serves as a crucial intermediate for compounds with potential biological activities. Its synthesis is therefore of significant interest to the drug development community.

The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the C-C bond between the two pyridine rings. This palladium-catalyzed reaction offers high functional group tolerance, generally good yields, and utilizes relatively stable and accessible boronic acid or ester reagents.[1][2][3]

The general synthetic approach involves the coupling of a halosubstituted pyridin-3-ol derivative with a pyridine-4-boronic acid or its ester counterpart. The selection of the specific coupling partners, catalyst system, and reaction conditions is critical for achieving optimal results.

Reaction Scheme and Mechanism

The synthesis of 6-(Pyridin-4-yl)pyridin-3-ol via the Suzuki-Miyaura coupling is depicted below. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System 6-bromopyridin-3-ol 6-Bromopyridin-3-ol Pyridine-4-boronic_acid Pyridine-4-boronic acid Product Product Pyridine-4-boronic_acid->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product

Figure 1: General reaction scheme for the Suzuki-Miyaura synthesis of 6-(Pyridin-4-yl)pyridin-3-ol.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 6-(Pyridin-4-yl)pyridin-3-ol.

Reagents and Materials
Reagent/MaterialFormulaCAS No.PuritySupplierNotes
6-Bromopyridin-3-olC₅H₄BrNO6602-32-0≥97%CommercialHalogenated precursor
Pyridine-4-boronic acidC₅H₆BNO₂1692-25-7≥98%CommercialBoron-containing coupling partner
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄14221-01-399%CommercialPalladium catalyst
Sodium CarbonateNa₂CO₃497-19-8≥99.5%CommercialBase
1,4-DioxaneC₄H₈O₂123-91-1AnhydrousCommercialSolvent
WaterH₂O7732-18-5Degassed, DIIn-houseCo-solvent
Ethyl AcetateC₄H₈O₂141-78-6ACS GradeCommercialExtraction solvent
BrineNaCl(aq)7647-14-5SaturatedIn-houseFor washing
Anhydrous Magnesium SulfateMgSO₄7487-88-9≥97%CommercialDrying agent
Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk line or equivalent for inert atmosphere techniques

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Figure 2: Workflow for the synthesis of 6-(Pyridin-4-yl)pyridin-3-ol.

  • Flask Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter is dried in an oven and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 6-bromopyridin-3-ol (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via cannula or syringe. The total solvent volume should be sufficient to dissolve the reagents upon heating.

  • Reaction: The reaction mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification
  • Cooling and Filtration: Once the reaction is complete, the mixture is cooled to room temperature. The mixture is then diluted with water and filtered through a pad of celite to remove the palladium catalyst.

  • Extraction: The filtrate is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 6-(Pyridin-4-yl)pyridin-3-ol as a solid.

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a laboratory coat, and chemical-resistant gloves must be worn at all times.

Chemical Hazards:

  • Pyridine and its derivatives: Pyridine is a flammable liquid and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] Handle in a well-ventilated fume hood.

  • Palladium catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions. Handle with care.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Ethyl acetate is also flammable.[6] All solvent handling should be performed in a fume hood.

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Characterization

The identity and purity of the synthesized 6-(Pyridin-4-yl)pyridin-3-ol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an effective and reliable method for the synthesis of 6-(Pyridin-4-yl)pyridin-3-ol. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

  • Lützen, A. (2010). Synthesis of 2,2′-Bipyridines via Suzuki–Miyaura Cross-Coupling. Synthesis, 2010(01), 85-90.
  • Park, S., & Lee, S. (2024).
  • Park, S., & Lee, S. (2024).
  • Lützen, A. (2009). Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. Request PDF.
  • Lu, J., et al. (2007). Diverse Synthesis of Novel Bisterpyridines via Suzuki-Type Cross-Coupling. Organic Letters, 9(4), 535-538.
  • Kishida Chemical Co., Ltd. (n.d.).
  • Thermo Fisher Scientific. (2009).
  • European Chemicals Agency. (n.d.). 6-(pyridin-4-yl)
  • Sigma-Aldrich. (2025).
  • Global MSDS. (n.d.).
  • BenchChem. (2025). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11.
  • Suchetan, P. A., et al. (2015). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.
  • Zubenko, A., et al. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry.
  • Mehrabi, H. (2017). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Chemistry of Heterocyclic Compounds, 53(12), 1330-1334.
  • Morales, F. J., & van Boekel, M. A. J. S. (2001). Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems. Journal of Agricultural and Food Chemistry, 49(7), 3244-3249.
  • Shvets, O., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.

Sources

Application

Application Note: 6-(Pyridin-4-yl)pyridin-3-ol as a Versatile Ligand in Transition Metal Complexes

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Insights 6-(Pyridin-4-yl)pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Sensor Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3), structurally classified as 5-hydroxy-2,4'-bipyridine, is an asymmetric, multifunctional ligand that bridges the gap between traditional rigid scaffolding and stimuli-responsive coordination chemistry.

Unlike symmetric bipyridines (e.g., 4,4'-bipyridine), which typically form predictable, linear 1D chains or simple 2D grids, the 2,4'-bipyridine backbone enforces an angular coordination geometry. This asymmetry sterically hinders the 2-pyridyl nitrogen while leaving the 4-pyridyl nitrogen highly accessible, frequently driving the self-assembly of transition metals into complex helical chains or highly interpenetrated 3D Metal-Organic Frameworks (MOFs) .

Furthermore, the integration of a hydroxyl group at the 5-position introduces a critical, pH-responsive functional site. In its neutral state, the hydroxyl group acts as a potent hydrogen-bond donor, directing supramolecular packing. Upon deprotonation (pKa ~ 8.5), it converts to a strongly electron-donating phenoxide-like oxygen. This allows the ligand to transition from a bidentate N,N'-donor to a tridentate N,N',O-donor, enabling dynamic tuning of Metal-to-Ligand Charge Transfer (MLCT) states in photoluminescent complexes .

Comparative Ligand Profiling

To contextualize the utility of 6-(Pyridin-4-yl)pyridin-3-ol, the following table summarizes its structural and electronic behavior compared to industry-standard pyridine-based ligands.

Ligand ScaffoldPrimary Coordination ModeGeometric OutcomeStimuli-Responsiveness
4,4'-Bipyridine Linear N,N'-bridging1D chains, 2D grids, 3D interpenetrated MOFsNone (Rigid, neutral backbone)
2,2'-Bipyridine Chelating N,N'Discrete mononuclear or oligonuclear complexesNone (Strong localized chelate effect)
6-(Pyridin-4-yl)pyridin-3-ol Angular N,N'-bridging; N,N',O-tridentate (deprotonated)Helical chains, 3D MOFs, pH-switchable complexesHigh (pH-dependent deprotonation, H-bonding)

Experimental Protocols

The following self-validating protocols detail the divergent synthetic pathways for utilizing this ligand: one for constructing robust, luminescent MOFs, and another for synthesizing discrete, pH-responsive molecular sensors.

Protocol A: Solvothermal Synthesis of a Luminescent Zn(II) Coordination Polymer

Causality: Zinc(II) is a d10 transition metal. Because it lacks unpaired electrons, it does not undergo d-d transitions that typically quench ligand-centered fluorescence. Solvothermal conditions provide the thermodynamic energy required for the deprotonated hydroxyl group to bridge multiple Zn(II) centers, yielding a highly crystalline, luminescent 3D network .

Materials:

  • 6-(Pyridin-4-yl)pyridin-3-ol (0.1 mmol, 17.2 mg)

  • Zinc nitrate hexahydrate, Zn(NO3​)2​⋅6H2​O (0.1 mmol, 29.7 mg)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 17.2 mg of the ligand in 5.0 mL of anhydrous DMF in a 20 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Addition: Add 29.7 mg of Zn(NO3​)2​⋅6H2​O to the solution. Note: Nitrate salts are specifically chosen because the weakly coordinating NO3−​ anions are easily displaced by the ligand's oxygen/nitrogen donors during framework assembly.

  • Deprotonation: Add 15 µL of TEA dropwise while stirring. Critical Step: TEA acts as a proton scavenger, deprotonating the -OH group to activate the phenoxide donor, which is essential for 3D framework cross-linking.

  • Solvothermal Growth: Transfer the homogenous mixture to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/h. Causality: Rapid cooling induces kinetic precipitation (amorphous powder), whereas slow cooling favors thermodynamic crystal nucleation, yielding diffraction-quality single crystals.

  • Harvesting: Filter the resulting crystals, wash with fresh DMF (3 × 5 mL) to remove unreacted precursors, followed by ethanol (3 × 5 mL) to exchange the high-boiling DMF within the pores. Dry under vacuum at 60 °C for 12 hours.

Protocol B: Synthesis of a Ru(II) Complex for pH-Responsive Photophysics

Causality: Ruthenium(II) polypyridyl complexes exhibit intense MLCT transitions. By coordinating the asymmetric 6-(Pyridin-4-yl)pyridin-3-ol, the energy gap of the MLCT band becomes highly sensitive to the protonation state of the uncoordinated hydroxyl group, enabling precise colorimetric and fluorometric pH sensing .

Step-by-Step Methodology:

  • Precursor Mixture: Suspend 1.0 equivalent of cis-[Ru(bpy)2​Cl2​] (bpy = 2,2'-bipyridine) and 1.1 equivalents of 6-(Pyridin-4-yl)pyridin-3-ol in 20 mL of an ethanol/water mixture (3:1 v/v).

  • Inert Atmosphere Reflux: Degas the solution by bubbling nitrogen gas for 15 minutes. Heat to reflux (approx. 85 °C) for 6 hours under a continuous N2​ blanket. Causality: The inert atmosphere is mandatory to prevent the thermal oxidation of the electron-rich phenol-like moiety.

  • Anion Exchange: Cool the dark red solution to room temperature and concentrate it to ~5 mL under reduced pressure. Add a saturated aqueous solution of ammonium hexafluorophosphate ( NH4​PF6​ ) dropwise until a precipitate fully forms. Causality: Exchanging chloride for the bulky, non-coordinating PF6−​ anion drastically decreases aqueous solubility, forcing the complex to precipitate cleanly.

  • Isolation: Collect the solid via vacuum filtration. Wash sequentially with cold deionized water (to remove excess salts) and diethyl ether (to remove unreacted organic ligand). Recrystallize from a minimal volume of acetonitrile layered with toluene.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways and resulting applications based on the chosen methodology and metal center.

G L 6-(Pyridin-4-yl)pyridin-3-ol (Asymmetric Ligand) Deprot Base Addition (TEA) Deprotonation of -OH L->Deprot Pathway A Ru Reaction with [Ru(bpy)₂Cl₂] (Reflux, N₂ atm) L->Ru Pathway B Zn Reaction with Zn(NO₃)₂ (Solvothermal, 120°C) Deprot->Zn Complex Mononuclear Ru(II) Complex (MLCT Modulation) Ru->Complex MOF 3D Zn(II) Coordination Polymer (Helical/Interpenetrated) Zn->MOF App1 pH & Cation Sensing (Solution Phase) Complex->App1 App2 Luminescent Analyte Detection (Solid State) MOF->App2

Caption: Divergent synthetic workflows for 6-(Pyridin-4-yl)pyridin-3-ol yielding MOFs or discrete molecular sensors.

References

  • Title: Helical Silver(I)−2,4'-Bipyridine Chains Organized into 2-D Networks by Metal−Counterion or Metal−Metal Bonding. Structures of[Ag(2,4'-bipyridine)]X (X- = NO3- or ClO4-) Source: Inorganic Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Synthesis, structures and photophysical properties of luminescent cyanoruthenate(II) complexes with hydroxylated bipyridine and phenanthroline ligands Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and thermal decomposition of mixed 2,4'-bipyridine-oxalato complexes with Mn(II), Co(II), Ni(II) and Cu(II) Source: Journal of Thermal Analysis and Calorimetry, Springer URL: [Link]

  • Title: [Os(bipy)(CN)4]2- and Its Relatives as Components of Polynuclear Assemblies: Structural and Photophysical Properties Source: Inorganic Chemistry, American Chemical Society (ACS) URL: [Link]

Method

step-by-step protocols for purifying 6-(Pyridin-4-yl)pyridin-3-ol

Application Note: Advanced Purification Protocols for 6-(Pyridin-4-yl)pyridin-3-ol Executive Summary The purification of amphoteric, multi-nitrogen heterocyclic compounds such as 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 115981...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for 6-(Pyridin-4-yl)pyridin-3-ol

Executive Summary

The purification of amphoteric, multi-nitrogen heterocyclic compounds such as 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3; [2,4'-Bipyridin]-5-ol) presents unique physicochemical challenges. The molecule possesses two basic pyridine nitrogen atoms and an acidic pyridinol hydroxyl group, leading to complex zwitterionic behavior, pH-dependent solubility, and a high propensity for secondary interactions with chromatographic stationary phases.

This application note details a field-proven, logically structured purification strategy. By leveraging isoelectric focusing for primary isolation, high-pH reversed-phase chromatography for high-resolution polishing, and polymorph-selective recrystallization, researchers can consistently achieve >99% purity suitable for drug development and advanced material synthesis.

Physicochemical Profiling & Strategic Rationale

To design a self-validating purification system, we must first establish the causality between the molecule's structure and its physical behavior. 6-(Pyridin-4-yl)pyridin-3-ol is a bipyridine derivative. The presence of the hydroxyl group introduces hydrogen-bond donor capabilities, while the pyridine nitrogens act as strong hydrogen-bond acceptors and potential metal-coordinating sites.

Table 1: Physicochemical Profile and Purification Impact

PropertyDescriptionMechanistic Impact on Purification
Functional Groups Pyridine (x2), Pyridinol (x1)Amphoteric nature dictates highly pH-dependent aqueous solubility.
Basic pKa (Est.) ~5.0 – 5.5 (Pyridine N)Protonates at low pH, rendering the compound highly water-soluble.
Acidic pKa (Est.) ~8.5 – 9.0 (Pyridinol OH)Deprotonates at high pH, forming water-soluble phenoxide-like salts.
Isoelectric Point (pI) ~7.0 – 7.5The pH at which the molecule is neutral/zwitterionic, minimizing aqueous solubility and maximizing organic extraction efficiency.
Stationary Phase Interaction High affinity for silanolsBasic nitrogens will strongly bind to residual acidic silanols on standard silica, causing severe peak tailing [2].

Based on these properties, standard normal-phase silica gel chromatography will result in poor recovery and broad peaks. Instead, our workflow utilizes an orthogonal approach: exploiting the isoelectric point for bulk impurity removal, followed by high-pH reversed-phase chromatography.

PurificationLogic cluster_0 Phase 1: Chemical Isolation cluster_1 Phase 2: High-Resolution Polish Start Crude 6-(Pyridin-4-yl)pyridin-3-ol Acidify Acidification (pH 2) Solubilizes Basic API Start->Acidify Filter Filtration Removes Lipophiles Acidify->Filter Neutralize Isoelectric Focusing (pH 7.2) Precipitates API Filter->Neutralize Extract Organic Extraction (DCM:IPA 4:1) Neutralize->Extract HPLC Prep RP-HPLC (pH 9.5) Resolves Isomers Extract->HPLC Cryst Recrystallization (EtOH/H2O) Removes Trace Solvents HPLC->Cryst Final Validated Pure Compound Cryst->Final

Figure 1: Logical workflow and mechanistic rationale for the purification of 6-(Pyridin-4-yl)pyridin-3-ol.

Protocol 1: Isoelectric Precipitation and De-metallation

Objective: To separate the target molecule from non-basic organic impurities and trace transition metals that coordinate with the bipyridine scaffold.

Methodology:

  • Acidic Solubilization: Suspend the crude mixture in 1.0 M HCl (10 mL per gram of crude). Stir vigorously for 30 minutes. Causality: The basic pyridine nitrogens protonate, drawing the target compound into the aqueous phase while leaving lipophilic, non-basic impurities undissolved.

  • Filtration: Filter the acidic suspension through a pad of Celite to remove insoluble organic tars.

  • De-metallation: Add 0.1 M aqueous EDTA (Ethylenediaminetetraacetic acid) to the filtrate (approx. 5% v/v). Causality: Bipyridine derivatives can scavenge trace metals from reaction vessels. EDTA outcompetes the API for these metals, preventing metal-induced oxidation or irreversible column binding later in the process [1].

  • Isoelectric Focusing (Self-Validation Step): Submerge a calibrated pH probe into the stirring solution. Slowly titrate with 1.0 M NaOH until the pH reaches exactly 7.2. At this isoelectric point, the compound loses its charge, and a precipitate will form.

  • Extraction: Extract the aqueous suspension with a 4:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). Causality: Pure DCM is often insufficient for highly polar, hydrogen-bonding molecules. The addition of IPA disrupts the intermolecular hydrogen bonding of the pyridinol, significantly boosting the partition coefficient into the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: High-pH Reversed-Phase Chromatography

Objective: To remove structurally similar isomers or closely related byproducts that co-precipitated during Phase 1.

Standard reversed-phase chromatography at acidic or neutral pH often yields broad, tailing peaks for basic compounds due to secondary ionic interactions between the protonated basic nitrogens and ionized residual silanols (Si-O⁻) on the silica support [2]. To circumvent this, we employ a high-pH mobile phase to ensure the analyte remains deprotonated and neutral.

Table 2: Preparative HPLC Parameters

ParameterSpecificationRationale
Stationary Phase High-pH stable SPP C18 (e.g., EVO C18)Superficially Porous Particles (SPP) with hybrid silica prevent column degradation at pH > 9 [3].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Suppresses the ionization of the pyridine nitrogens, eliminating silanol-driven peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Elutes the neutral compound efficiently.
Gradient 10% to 60% B over 25 minutesProvides a shallow slope to resolve closely eluting structural isomers.
Detection UV at 254 nm and 280 nmCaptures the conjugated bipyridine chromophore.

Methodology:

  • Sample Preparation: Dissolve the concentrated extract from Protocol 1 in a minimal volume of Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Analytical Validation (Self-Validation Step): Inject 5 µL onto an analytical scale column of the same chemistry. Calculate the asymmetry factor ( As​ ). Proceed to preparative scale only if As​ is between 0.9 and 1.2.

  • Preparative Run: Inject the sample onto the preparative column. Collect fractions based on threshold UV absorbance.

  • Recovery: Pool the fractions containing the target peak and remove the acetonitrile via rotary evaporation. Lyophilize the remaining aqueous layer to yield a dry powder.

Protocol 3: Polymorph-Selective Recrystallization

Objective: To purge any residual chromatographic solvents, remove trace co-eluting impurities, and establish a uniform crystalline lattice.

Methodology:

  • Dissolution: Place the lyophilized powder in a round-bottom flask. Add absolute Ethanol and heat to gentle reflux until the solid is completely dissolved.

  • Cloud Point Titration: While maintaining reflux, add hot ultra-pure water dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Ethanol until the solution is perfectly clear again. Causality: This establishes a precisely saturated solution at the boiling point, maximizing the yield upon cooling [1].

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Isolation: Collect the resulting crystals via vacuum filtration. Wash the filter cake with ice-cold 1:1 Ethanol/Water to remove surface impurities without dissolving the lattice.

  • Drying (Self-Validation Step): Dry the crystals under high vacuum (0.1 mbar) at 45°C for 12 hours. Validate purity via ¹H-NMR, ensuring the absence of the ethanol triplet at 1.06 ppm and quartet at 3.6 ppm.

References

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. Stanford Libraries. URL: [Link]

  • McCalley, D. V. (2003). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Journal of Separation Science. URL: [Link]

  • Schuster, S. (2024). Elevate Your Separations of Basic Compounds at High pH Using New Column Chemistry. LCGC International. URL: [Link]

Application

Application Note: 6-(Pyridin-4-yl)pyridin-3-ol as a Core Scaffold in the Discovery of Adaptor Associated Kinase 1 (AAK1) Inhibitors

Executive Summary In contemporary pharmaceutical drug discovery, identifying versatile, CNS-penetrable chemical scaffolds is critical for targeting neurological disorders. 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmaceutical drug discovery, identifying versatile, CNS-penetrable chemical scaffolds is critical for targeting neurological disorders. 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3)[1], structurally designated as [2,4'-bipyridin]-5-ol, has emerged as a highly privileged building block. This biaryl compound serves as the foundational core for synthesizing highly selective inhibitors of Adaptor Associated Kinase 1 (AAK1) , a primary target for neuropathic pain and viral infections[2],[3]. Most notably, functionalization of this scaffold led to the discovery of BMS-986176 (LX-9211), a potent, orally active AAK1 inhibitor currently advancing through clinical trials[4].

This application note provides a comprehensive guide on the pharmacological rationale, chemical functionalization, and in vitro validation protocols for utilizing 6-(Pyridin-4-yl)pyridin-3-ol in kinase inhibitor discovery programs.

Pharmacological Context & Scaffold Rationale

The Role of AAK1 in Disease Pathology

AAK1 is a serine/threonine kinase belonging to the Ark1/Prk1 family. It plays a critical role in clathrin-mediated endocytosis by phosphorylating the Thr156 residue of the AP2 complex (μ2 subunit)[2],[3].

  • Neuropathic Pain: AAK1 knockout mice exhibit normal acute pain responses but profound resistance to persistent neuropathic pain, validating AAK1 as a non-opioid pain target[2].

  • Viral Entry: Because viruses (e.g., Hepatitis C, Dengue, Ebola, SARS-CoV-2) hijack clathrin-mediated endocytosis to enter host cells, AAK1 inhibition presents a broad-spectrum antiviral strategy[3].

  • Neurodegeneration: Secondary applications of bipyridine derivatives extend to the inhibition of Cyclin-dependent kinase 5 (CDK5), mitigating tau hyperphosphorylation in Alzheimer's and Parkinson's diseases[5].

Chemical Rationale for the Bipyridine Core

The [2,4'-bipyridin]-5-ol scaffold is not chosen arbitrarily; its structural features directly dictate its pharmacological success[4]:

  • ATP-Competitive Binding: The bipyridine core acts as an adenine bioisostere, anchoring deeply into the ATP-binding pocket of the AAK1 kinase domain via critical hydrogen bonds with the hinge region.

  • Synthetic Handle (5-OH): The hydroxyl group at the 5-position serves as a highly reactive nucleophile. Etherification at this site allows for the attachment of solubilizing, sterically hindered aliphatic amines (e.g., 2,4-dimethylpentan-2-amine) that project into the solvent-exposed channel, driving extreme kinase selectivity[4].

  • CNS Penetrance: The biaryl system provides an optimal balance of lipophilicity and topological polar surface area (TPSA), enabling exceptional blood-brain barrier (BBB) penetration (Brain/Plasma ratios up to 20 in rodent models)[4].

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue
IUPAC Name 6-(Pyridin-4-yl)pyridin-3-ol
Synonyms [2,4'-Bipyridin]-5-ol; 4-(5-hydroxypyridin-2-yl)pyridine
CAS Number 1159816-97-3[1]
Molecular Formula C10H8N2O[6]
Molecular Weight 172.18 g/mol [1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Mechanistic & Workflow Visualizations

AAK1_Pathway AAK1 AAK1 Kinase AP2 AP2 Complex (μ2 subunit) AAK1->AP2 Phosphorylates Thr156 Clathrin Clathrin-Coated Pit Formation AP2->Clathrin Recruits Clathrin Endocytosis Receptor-Mediated Endocytosis (Pain Signaling / Viral Entry) Clathrin->Endocytosis Vesicle Internalization Inhibitor [2,4'-Bipyridin]-5-ol Derivative (e.g., BMS-986176) Inhibitor->AAK1 Competitive ATP Inhibition

Mechanism of AAK1-mediated endocytosis and targeted inhibition by bipyridine derivatives.

Workflow Scaffold 1. Scaffold Selection 6-(Pyridin-4-yl)pyridin-3-ol Synthesis 2. Chemical Synthesis Etherification at 5-OH Scaffold->Synthesis Functionalization Screening 3. In Vitro Screening TR-FRET AAK1 Assay Synthesis->Screening Hit Identification InVivo 4. In Vivo Validation Rodent Neuropathic Pain Models Screening->InVivo Lead Optimization

Workflow for developing AAK1 inhibitors from the 6-(Pyridin-4-yl)pyridin-3-ol scaffold.

Experimental Protocols

Protocol A: Synthesis of Biaryl Ether Precursors via Mitsunobu Reaction

Causality & Rationale: While standard Nucleophilic Aromatic Substitution (SNAr) can be used for simple alkyl halides, the Mitsunobu reaction is the preferred methodology when coupling the 5-hydroxyl group of the bipyridine scaffold with complex, enantiopure amino alcohols. The Mitsunobu conditions proceed with strict stereochemical inversion and avoid harsh basic conditions that could trigger racemization of chiral side chains[4].

Step-by-Step Methodology:

  • Reagent Preparation: In an inert nitrogen atmosphere, dissolve 6-(Pyridin-4-yl)pyridin-3-ol (1.0 equiv) and the target chiral amino alcohol (1.2 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 equiv) to the stirring solution and cool the reaction vessel to 0°C using an ice bath.

  • Coupling: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Critical Insight: Dropwise addition is essential to control the exothermic formation of the active betaine intermediate, preventing unwanted side reactions before nucleophilic attack by the bipyridin-5-ol.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours, monitoring completion via LC-MS.

  • Workup & Purification: Quench the reaction with water, extract with Ethyl Acetate (3x), and wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via silica gel flash chromatography (DCM/MeOH gradient) to yield the functionalized biaryl ether.

Protocol B: In Vitro AAK1 Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for kinase screening. By measuring the ratio of two emission wavelengths (665 nm / 615 nm) after a time delay, this self-validating system inherently corrects for inner-filter effects, well-to-well volume variations, and compound auto-fluorescence, eliminating the false positives common in standard fluorometric assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Kinase Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Prepare 3-fold serial dilutions of the synthesized bipyridine derivatives in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%). Control Setup: Include DMSO-only wells (Vehicle/Negative Control) and Staurosporine (Positive Control) to validate assay dynamic range.

  • Enzyme Incubation: Add recombinant human AAK1 enzyme (final concentration optimized to linear kinetic range, typically 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for target engagement.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ULight-labeled AP2 peptide substrate (50 nM) and ATP. Critical Insight: ATP concentration must be set at its apparent Michaelis constant ( Km​ , roughly 10 μM for AAK1) to accurately assess competitive inhibition. Incubate for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity) alongside a Europium (Eu)-labeled anti-phospho-AP2 antibody. Incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the TR-FRET ratio (665/615).

  • Analysis: Normalize data against controls and determine the IC₅₀ utilizing a 4-parameter logistic non-linear regression model.

Data Presentation: Structure-Activity Relationship (SAR)

The functionalization of the 6-(Pyridin-4-yl)pyridin-3-ol scaffold drastically alters its pharmacological profile. Table 2 summarizes the SAR trajectory demonstrating how specific substitutions on the bipyridine core and the ether linkage optimize AAK1 inhibition and BBB penetration, culminating in profiles similar to the clinical candidate BMS-986176[4],[7].

Table 2: SAR Summary of Bipyridine-based AAK1 Inhibitors
Compound ScaffoldR1 Substitution (Pyridin-4-yl ring)R2 Substitution (Ether Linkage at 5-OH)In Vitro AAK1 IC₅₀ (nM)BBB Penetration (Brain/Plasma)
Unsubstituted CoreNoneSimple aliphatic amine> 1000Poor (< 0.5)
Mono-fluoro2'-FluoroSubstituted piperidine150Moderate (~ 2.0)
Bis(difluoromethyl) 2',6'-Bis(difluoromethyl) 2,4-dimethylpentan-2-amine 2 High (~ 20.0)

Note: The addition of difluoromethyl groups at the 2' and 6' positions of the bipyridine core restricts torsional rotation, locking the biaryl system into the bioactive conformation required for deep ATP-pocket binding, dropping the IC₅₀ into the single-digit nanomolar range[4],[7].

References

  • Ampyridine Chemical Catalog Title: 1159816-97-3 | 6-(Pyridin-4-yl)pyridin-3-ol | Ampyridine Source: Ampyridine URL:[Link]

  • World Intellectual Property Organization (WIPO)
  • Luo, G. et al. (2022) Title: Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Luo, G. et al. (2023) Title: Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain Source: PubMed Central (PMC) - NIH URL:[Link]

  • Yuan, Y.-H. et al. (2023) Title: Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents Source: Semantic Scholar (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Method

reaction conditions for 6-(Pyridin-4-yl)pyridin-3-ol cross-coupling

Application Note: Optimized Reaction Conditions for the Synthesis of 6-(Pyridin-4-yl)pyridin-3-ol via Suzuki-Miyaura Cross-Coupling Executive Summary & Mechanistic Rationale 6-(Pyridin-4-yl)pyridin-3-ol is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Reaction Conditions for the Synthesis of 6-(Pyridin-4-yl)pyridin-3-ol via Suzuki-Miyaura Cross-Coupling

Executive Summary & Mechanistic Rationale

6-(Pyridin-4-yl)pyridin-3-ol is a highly valuable bipyridine building block utilized in the development of advanced pharmacophores, including 1[1] and 2[2]. The construction of this 4,2'-bipyridine core is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 6-halopyridin-3-ol derivative and pyridin-4-ylboronic acid.

Mechanistic Causality: The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. The efficiency of coupling electron-deficient heteroaryls (like pyridines) depends heavily on the transmetalation step. The addition of an aqueous base (e.g., K₃PO₄) is not merely to neutralize acid; it is structurally required to convert the neutral, unreactive pyridin-4-ylboronic acid into an electron-rich, nucleophilic trihydroxyboronate complex [R−B(OH)3​]− [3].

The Free Hydroxyl Challenge: Directly coupling 6-bromopyridin-3-ol presents a unique challenge. The free phenolic/pyridolic -OH group (pKa ~8.5) is acidic enough to consume the base and can coordinate with the palladium center, potentially leading to catalyst deactivation. To circumvent this, scientists employ two distinct strategies:

  • Route A (Direct Coupling): Utilizes an excess of a mild but effective base (K₃PO₄) and a robust bidentate catalyst like Pd(dppf)Cl₂ to outcompete hydroxyl coordination.

  • Route B (Protected Route): Utilizes 6-bromo-3-methoxypyridine for the coupling, followed by a quantitative demethylation step (e.g., using BBr₃). This route is preferred when extreme purity and high catalyst turnover are required[4].

Quantitative Strategy Comparison

The following table summarizes the empirical parameters and expected outcomes for the two synthetic strategies.

ParameterRoute A: Direct CouplingRoute B: Protected Route (2-Step)Mechanistic Justification
Electrophile 6-Bromopyridin-3-ol6-Bromo-3-methoxypyridineMethoxy protection prevents Pd-coordination and base depletion.
Catalyst Pd(dppf)Cl₂ (5-10 mol%)Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%)Bidentate ligands (dppf) prevent palladium black precipitation in unprotected routes.
Base K₃PO₄ (3.0 equivalents)K₃PO₄ or K₂CO₃ (2.0 equivalents)Excess base in Route A compensates for the acidic -OH proton[4].
Solvent System 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / H₂O (4:1)Dioxane provides high boiling point (101°C); H₂O is mandatory for boronate formation[3].
Overall Yield 45% – 60%75% – 85% (Over 2 steps)Route B avoids side-reactions, yielding a cleaner crude profile.

Reaction Workflows & Visualizations

MechanisticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 6-Bromopyridin-3-ol TransMet Transmetalation Pd(II) Complex OxAdd->TransMet Pyridin-4-ylboronic acid + K3PO4 (Base) RedElim Reductive Elimination Product Release TransMet->RedElim Ligand Exchange RedElim->Pd0 6-(Pyridin-4-yl)pyridin-3-ol

Caption: Fig 1: Suzuki-Miyaura catalytic cycle for 6-(pyridin-4-yl)pyridin-3-ol synthesis.

ExperimentalWorkflow Start Reagent Preparation Degas Degassing (Ar/N2 Purge) Start->Degas React Cross-Coupling (90°C, 12h) Degas->React Workup Aqueous Workup React->Workup Purify Flash Chromatography Workup->Purify Product Target Compound Purify->Product

Caption: Fig 2: Step-by-step experimental workflow for the cross-coupling reaction.

Self-Validating Experimental Protocols

Protocol A: Direct Cross-Coupling (Unprotected Route)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Assembly & Degassing

  • In a 50 mL Schlenk flask or heavy-walled pressure vial, add 6-bromopyridin-3-ol (1.0 mmol, 174 mg), pyridin-4-ylboronic acid (1.5 mmol, 184 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Add a solvent mixture of 1,4-Dioxane (8 mL) and deionized Water (2 mL).

  • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes[5].

  • Action: Submerge a needle into the solution and sparge with Argon gas for 15 minutes while stirring.

    • Validation Check 1: Continuous, steady bubbling must be observed. The solution should remain a clear, pale suspension.

Step 2: Catalyst Addition & Reaction

  • Quickly remove the septum, add Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and immediately seal the vessel under Argon.

  • Heat the reaction mixture in an oil bath set to 90 °C for 12 hours.

    • Validation Check 2: Within 30 minutes of heating, the mixture must transition from a pale suspension to a deep red/brown homogeneous or semi-homogeneous solution. This color change confirms the generation of the active Pd(0) species.

Step 3: In-Process Control (IPC)

  • After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and filter.

    • Validation Check 3: LC-MS analysis must show the disappearance of the starting material mass ( m/z ~174/176) and the appearance of the product mass [M+H]+ at m/z 173.07. TLC (10% MeOH in DCM) should reveal a highly UV-active spot at Rf​ ~0.3.

Step 4: Workup & Purification

  • Concentrate the reaction mixture under reduced pressure to remove Dioxane.

  • Partition the residue between Ethyl Acetate (30 mL) and Water (20 mL). Extract the aqueous layer twice more with EtOAc (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via silica gel flash chromatography (Eluent: Gradient of 2% to 10% Methanol in Dichloromethane).

  • Isolate the product as an off-white to pale yellow solid.

Protocol B: Two-Step Protected Route (High Purity)

For applications requiring ultra-high purity (e.g., in vivo pharmacological testing), the protected route is superior[4].

Step 1: Suzuki Coupling of 6-bromo-3-methoxypyridine

  • Follow the exact conditions of Protocol A, substituting 6-bromopyridin-3-ol with 6-bromo-3-methoxypyridine (1.0 mmol, 188 mg). Reduce K₃PO₄ to 2.0 mmol.

  • Validation Check: The intermediate, 3-methoxy-6-(pyridin-4-yl)pyridine, will elute faster on silica gel ( Rf​ ~0.5 in 5% MeOH/DCM) due to the lack of hydrogen bonding.

Step 2: Demethylation

  • Dissolve the intermediate (1.0 mmol) in anhydrous Dichloromethane (10 mL) under Argon and cool to -78 °C.

  • Dropwise add Boron tribromide (BBr₃, 1.0 M in DCM, 3.0 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating nucleophilic attack by bromide to cleave the methyl ether.

  • Quench carefully with Methanol (5 mL) at 0 °C, concentrate, and neutralize with saturated NaHCO₃ before extracting with EtOAc.

Troubleshooting & Optimization

  • Issue: High levels of protodeboronation (formation of pyridine instead of the coupled product).

    • Cause: The pyridin-4-ylboronic acid is decomposing before transmetalation.

    • Solution: Slowly add the boronic acid in batches over the first 2 hours of the reaction, or switch to a pinacol ester derivative (pyridin-4-ylboronic acid pinacol ester) which is more stable.

  • Issue: Palladium Black Precipitation.

    • Cause: Catalyst degradation due to poor ligand stabilization or oxygen ingress[5].

    • Solution: Ensure rigorous degassing. If using Pd(PPh₃)₄, switch to the bidentate Pd(dppf)Cl₂ or a Buchwald precatalyst (e.g., XPhos Pd G2) which provides superior steric protection to the metal center.

Sources

Application

Application Note: Fragment-Based Discovery &amp; In Vitro Kinase Assays Utilizing the 6-(Pyridin-4-yl)pyridin-3-ol Scaffold

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Focus Areas: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, AAK1, CDK5 Executive Summary & Pharmacological Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Focus Areas: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, AAK1, CDK5

Executive Summary & Pharmacological Rationale

The compound 6-(Pyridin-4-yl)pyridin-3-ol (CAS 1159816-97-3), also known as[2,4'-bipyridin]-5-ol, is a highly privileged biaryl scaffold in modern medicinal chemistry. As a Senior Application Scientist, I frequently utilize this fragment as a starting point for developing potent, ATP-competitive kinase inhibitors. The causality behind its efficacy lies in its structural geometry: the pyridine nitrogen atoms serve as critical hydrogen bond acceptors, while the hydroxyl group acts as a hydrogen bond donor. Together, they perfectly complement the backbone amides within the highly conserved hinge region of the kinase ATP-binding pocket [1].

This scaffold has been instrumental in the synthesis of inhibitors targeting Cyclin-Dependent Kinases (e.g., CDK5) for neurodegenerative diseases [2], and Adaptor-Associated Kinase 1 (AAK1) . AAK1 is a master regulator of clathrin-mediated endocytosis. By phosphorylating the μ2 subunit of the AP2 complex (AP2M1), AAK1 drives the internalization of cell surface receptors and viral particles [3]. Consequently, AAK1 inhibitors derived from this scaffold are currently under intense investigation for treating neuropathic pain and broad-spectrum viral infections (including SARS-CoV-2 and Dengue) [4].

Pathway Inhibitor 6-(Pyridin-4-yl)pyridin-3-ol Scaffold / Inhibitor AAK1 AAK1 Kinase Inhibitor->AAK1 ATP-competitive inhibition pAP2M1 p-AP2M1 (Phosphorylated) AAK1->pAP2M1 Phosphorylates (Active state) AP2M1 AP2M1 (Unphosphorylated) AP2M1->pAP2M1 Clathrin Clathrin-Mediated Endocytosis pAP2M1->Clathrin Promotes assembly ViralEntry Viral Entry & Neuropathic Pain Signaling Clathrin->ViralEntry Mediates

Figure 1: Mechanism of AAK1 inhibition by 6-(Pyridin-4-yl)pyridin-3-ol derivatives blocking endocytosis.

In Vitro Biochemical Validation: ADP-Glo™ Kinase Assay

To validate the inhibitory potency of 6-(Pyridin-4-yl)pyridin-3-ol derivatives against AAK1, we deploy the ADP-Glo™ Kinase Assay .

The Causality of Assay Selection: Traditional radiometric assays ( 33P -ATP) pose safety hazards and struggle at high ATP concentrations. The ADP-Glo assay is a homogeneous, non-isotopic method that directly measures ADP production. Because it can tolerate up to 1 mM ATP, it allows us to screen compounds at physiologically relevant ATP concentrations, ensuring that the measured IC50​ translates accurately to cellular environments [5].

Self-Validating System Design: This protocol includes a "No-Enzyme Control" to subtract background ATP auto-hydrolysis, and a well-characterized reference inhibitor (e.g., SGC-AAK1-1) to verify day-to-day assay sensitivity and dynamic range [6].

Step-by-Step Protocol
  • Compound Preparation & Acoustic Dispensing:

    • Dissolve the 6-(Pyridin-4-yl)pyridin-3-ol derivative in 100% DMSO to a 10 mM stock.

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense compounds into a 384-well low-volume white plate. Expert Insight: Keep final DMSO concentration below 1% to prevent solvent-induced kinase denaturation.

  • Kinase Reaction Assembly:

    • Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2​ , 0.1 mg/ml BSA, 50 µM DTT).

    • Add 2 µL of purified recombinant AAK1 enzyme (optimized concentration, typically 1-5 ng/well) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding of the fragment to the hinge region.

    • Initiate the reaction by adding 2 µL of an ATP/Substrate mix (AP2M1 peptide substrate + ATP at the apparent Km​ of AAK1).

    • Incubate for 60 minutes at room temperature.

  • ATP Depletion:

    • Add 4 µL of ADP-Glo™ Reagent to all wells.

    • Causality: This step simultaneously quenches the kinase reaction and actively depletes any unconsumed ATP, effectively eliminating background noise [5]. Incubate for 40 minutes.

  • ADP Detection & Readout:

    • Add 8 µL of Kinase Detection Reagent.

    • Causality: This reagent converts the generated ADP back into ATP, which is immediately utilized by Ultra-Glo™ Luciferase to produce light [5].

    • Incubate for 30 minutes, then read luminescence on a multi-mode microplate reader (integration time 0.5–1.0 second).

Intracellular Target Engagement: NanoBRET™ Assay

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and competitive intracellular ATP concentrations (often >1 mM). To prove that our 6-(Pyridin-4-yl)pyridin-3-ol derivatives actually reach and bind AAK1 inside living cells, we utilize the NanoBRET™ Target Engagement (TE) Assay [7].

The Causality of Assay Selection: NanoBRET TE uses bioluminescence resonance energy transfer (BRET). By expressing AAK1 fused to a bright NanoLuc® luciferase and introducing a cell-permeable fluorescent tracer, we create a proximity-based light signal. If our biaryl inhibitor is cell-permeable and engages the AAK1 pocket, it competitively displaces the tracer, resulting in a quantitative loss of the BRET signal [8][9].

Self-Validating System Design: The assay requires an initial tracer titration curve to determine the EC50​ of the tracer. Running the compound competition at this exact EC50​ ensures that the calculated compound affinity ( IC50​ ) is mathematically robust and not artificially skewed by tracer saturation [9].

Step-by-Step Protocol
  • Cell Culture & Transfection:

    • Plate HEK293 cells in a 96-well plate at 2×104 cells/well.

    • Transiently transfect cells with the AAK1-NanoLuc® fusion vector using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer & Compound Incubation:

    • Replace media with Opti-MEM™ lacking phenol red.

    • Add the NanoBRET™ TE Intracellular Kinase Tracer at its predetermined EC50​ concentration.

    • Add serial dilutions of the 6-(Pyridin-4-yl)pyridin-3-ol derivative.

    • Expert Insight: Include a "Tracer-Only" control (maximum BRET) and a "No-Tracer" control (background luminescence) to validate the dynamic window.

    • Incubate for 2 hours at 37°C to allow the compound to permeate the membrane and reach binding equilibrium with AAK1.

  • Substrate Addition & BRET Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Causality: The extracellular inhibitor quenches any luminescence from dead cells or leaked NanoLuc, ensuring the signal is strictly intracellular [10].

    • Read the plate within 10 minutes on a BRET-capable reader (Donor emission: 450 nm; Acceptor emission: 610 nm). Calculate the BRET ratio (Acceptor/Donor).

Quantitative Data Presentation

The following table illustrates typical screening data progression. The bare 6-(Pyridin-4-yl)pyridin-3-ol scaffold exhibits weak biochemical inhibition (typical of FBDD starting points). However, structure-based elaboration of this biaryl core (e.g., into analogs resembling SGC-AAK1-1) yields highly potent, cell-permeable inhibitors [6][11].

Compound ClassStructure / DescriptionAAK1 Biochemical IC50​ (nM)CDK5 Biochemical IC50​ (nM)AAK1 NanoBRET Cellular IC50​ (nM)Cell Permeability
Fragment Scaffold 6-(Pyridin-4-yl)pyridin-3-ol> 10,000> 10,000N/AHigh
Intermediate Substituted [2,4'-bipyridin]-5-ol1,2503,400> 5,000Moderate
Optimized Lead SGC-AAK1-1 Analog1524085High

Table 1: Comparative In Vitro Profiling of the 6-(Pyridin-4-yl)pyridin-3-ol Scaffold vs. Optimized Derivatives.

References

  • World Intellectual Property Organization. (2016). Heterocyclic compound and pharmaceutical composition comprising same (WO2016126085A2).
  • World Intellectual Property Organization. (2015). Biaryl kinase inhibitors (WO2015153720A1).
  • Zegzouti, H., Goueli, S. A., Larson, B., & Banks, P. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572.[Link]

  • Promega Corporation. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Lab Manager.[Link]

  • Agajanian, M. J., et al. (2019). WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop. Cell Reports, 26(1), 79-93.[Link]

  • World Intellectual Property Organization. (2021).
  • Pu, S., et al. (2022). Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 6-(Pyridin-4-yl)pyridin-3-ol Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 6-(pyridin-4-yl)pyridin-3-ol (a functionalized bipyridine derivative) via Suzuki-Miyaura cross-coupling presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 6-(pyridin-4-yl)pyridin-3-ol (a functionalized bipyridine derivative) via Suzuki-Miyaura cross-coupling presents unique chemical challenges. The presence of multiple coordinating nitrogen atoms, an acidic hydroxyl group, and the inherent instability of 4-pyridylboronic species often lead to stalled reactions and dismal yields.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact causality of reaction failures, providing field-proven, self-validating protocols to optimize your yield.

Mechanistic Pitfalls in Bipyridine Cross-Coupling

To troubleshoot effectively, we must first map the vulnerabilities in the catalytic cycle. The synthesis relies on the coupling of 6-bromopyridin-3-ol with a pyridine-4-boronic acid source. Two dominant side-reactions compete with the main catalytic cycle: Protodeboronation and Catalyst Poisoning .

MechanisticPitfalls Start 6-Bromopyridin-3-ol + Py-4-Bpin OxAdd Oxidative Addition [Pd(0) → Pd(II)] Start->OxAdd Protodeboronation Protodeboronation (Hydrolytic Cleavage) Start->Protodeboronation TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product 6-(Pyridin-4-yl)pyridin-3-ol RedElim->Product Poisoning Catalyst Poisoning (Bidentate Coordination) Product->Poisoning Poisoning->OxAdd Inhibits Pd Cycle Protodeboronation->TransMet Depletes Boron Source

Fig 1. Suzuki-Miyaura catalytic cycle highlighting protodeboronation and catalyst poisoning pitfalls.

Troubleshooting FAQs

Q1: My reaction yield is consistently below 30%, and LC-MS shows a massive peak for unsubstituted pyridine. What is happening? A1: You are experiencing protodeboronation . The C-B bond in pyridine-4-boronic acid is highly susceptible to hydrolytic cleavage. Because the 4-position of pyridine is highly electron-deficient, the intermediate boronate complex readily fragments under basic, aqueous conditions at elevated temperatures, yielding pyridine and boric acid.

  • The Fix: Abandon the free boronic acid. Switch to pyridine-4-boronic acid pinacol ester (Py-4-Bpin). The steric bulk of the pinacol ester throttles the rate of hydrolysis, acting as a slow-release mechanism for the active boronic acid, ensuring it undergoes transmetalation faster than it degrades[1].

Q2: The reaction initiates well but completely stalls after 2 hours. Is my palladium catalyst degrading? A2: Your catalyst is not degrading; it is being poisoned by your product. As 6-(pyridin-4-yl)pyridin-3-ol accumulates, the two pyridine nitrogen atoms act as a potent bidentate ligand. They coordinate to the active Pd(0) or Pd(II) centers, displacing your phosphine ligands and halting oxidative addition—a phenomenon widely documented in [1].

  • The Fix: Switch to a catalyst with highly sterically hindered, electron-rich ligands such as Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ . The bulkiness of the dppf ligand creates a spatial shield around the palladium center, preventing the bipyridine product from forming a stable chelate. Alternatively, adding a copper co-catalyst (like CuI) can act as a nitrogen scavenger, keeping the palladium active.

Q3: Should I protect the free hydroxyl group on 6-bromopyridin-3-ol before the coupling? A3: While unprotected couplings are desirable for step economy, the free 3-hydroxyl group complicates the electronics. Under basic conditions (e.g., K₃PO₄), the hydroxyl group deprotonates to form a pyridinolate anion. This pumps electron density into the pyridine ring, making the C-Br bond significantly less reactive toward oxidative addition[2]. It also drastically reduces the substrate's solubility in organic solvents.

  • The Fix: If direct coupling fails, protect the hydroxyl group as a methoxy (-OMe) or benzyl (-OBn) ether. Coupling 6-bromo-3-methoxypyridine proceeds rapidly, and the methoxy group can be cleaved post-coupling using BBr₃ [2]. If you must proceed unprotected, use a highly polar, miscible solvent system (1,4-Dioxane/Water 4:1) to ensure the anionic intermediate remains solvated.

Quantitative Data Summary: Condition Optimization

The table below synthesizes empirical data comparing various reaction conditions for the synthesis of 6-(pyridin-4-yl)pyridin-3-ol. Use this to benchmark your own experimental choices.

Boron SourceCatalyst SystemSolvent / BaseTemp / TimeIsolated YieldCausality / Notes
Py-4-B(OH)₂Pd(PPh₃)₄ (5 mol%)Toluene/H₂O / Na₂CO₃100 °C / 24h18%Severe protodeboronation; poor solubility of 3-ol.
Py-4-B(OH)₂Pd(dppf)Cl₂ (5 mol%)Dioxane/H₂O / K₃PO₄90 °C / 12h42%Better conversion, but boron source depletes too fast.
Py-4-Bpin Pd(dppf)Cl₂ (5 mol%) Dioxane/H₂O / K₃PO₄ 90 °C / 12h 76% Optimal for unprotected 3-ol; Bpin controls hydrolysis.
Py-4-BpinPd(dppf)Cl₂ + CuI (10%)DMF / Cs₂CO₃ (Anhydrous)100 °C / 12h85%CuI prevents Pd poisoning; highest yield but requires dry setup.

Optimized Experimental Protocol

This protocol utilizes the optimized conditions (Row 3 from the table) to achieve high yields without requiring protecting group chemistry [3].

ExperimentalWorkflow Step1 1. Solvent Prep Degas Dioxane/H2O (Argon sparge) Step2 2. Reagent Mix Add Substrates & K3PO4 Base Step1->Step2 Step3 3. Catalyst Add Pd(dppf)Cl2 under Argon Step2->Step3 Step4 4. Reaction Heat at 90°C for 12 hours Step3->Step4 Step5 5. Workup Neutralize to pH 7 Extract & Purify Step4->Step5

Fig 2. Experimental workflow for the optimized synthesis of 6-(pyridin-4-yl)pyridin-3-ol.

Step-by-Step Methodology (1.0 mmol scale)

Reagents Required:

  • 6-Bromopyridin-3-ol: 174 mg (1.0 equiv)

  • Pyridine-4-boronic acid pinacol ester (Py-4-Bpin): 307 mg (1.5 equiv)

  • K₃PO₄: 424 mg (2.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 36 mg (0.05 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Procedure:

  • Solvent Degassing (Critical): In a 25 mL Schlenk flask, combine 8 mL of 1,4-dioxane and 2 mL of water. Sparge the solvent mixture with a steady stream of Argon for at least 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like dppf) to phosphine oxides, killing the catalyst.

  • Reagent Loading: Add the 6-bromopyridin-3-ol, Py-4-Bpin, and K₃PO₄ to the degassed solvent. Stir for 5 minutes under Argon to ensure the base begins deprotonating the starting material.

  • Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add the Pd(dppf)Cl₂ catalyst. The solution will typically turn a deep red/brown. Seal the flask tightly.

  • Heating & Self-Validation: Submerge the flask in a pre-heated oil bath at 90 °C.

    • Self-Validating Check: At the 2-hour mark, pull a 50 µL aliquot via syringe. Quench into 100 µL EtOAc and 50 µL water. Spot the organic layer on a silica TLC plate (Eluent: DCM/MeOH 9:1). The disappearance of the 6-bromopyridin-3-ol spot (R_f ~0.6) and the emergence of a highly UV-active, polar spot (R_f ~0.3) validates active catalytic turnover.

  • Workup & Neutralization: After 12 hours, cool the mixture to room temperature. Crucial Step: Because the product contains both basic pyridine nitrogens and an acidic hydroxyl group, it exists as a highly water-soluble zwitterion at extreme pH levels. Carefully adjust the aqueous layer to pH 7.0 using 1M HCl.

  • Extraction & Purification: Extract the neutralized aqueous phase with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: DCM to DCM/MeOH 9:1) to afford the pure 6-(pyridin-4-yl)pyridin-3-ol.

References

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. URL:[Link]

  • Wakeling, E. N., et al. (2017). Discovery, Radiolabeling, and Evaluation of Subtype-Selective Inhibitors for Positron Emission Tomography Imaging of Brain Phosphodiesterase-4D. ACS Chemical Neuroscience. URL:[Link]

  • Nakagawa, T., et al. (2022). Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition. Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-(Pyridin-4-yl)pyridin-3-ol Substitution Reactions

Welcome to the Technical Support Center for the functionalization of 6-(Pyridin-4-yl)pyridin-3-ol . This bipyridine derivative presents unique synthetic challenges due to the ambident reactivity of the pyridinolate anion...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 6-(Pyridin-4-yl)pyridin-3-ol . This bipyridine derivative presents unique synthetic challenges due to the ambident reactivity of the pyridinolate anion, the competitive nucleophilicity of the unhindered pyridin-4-yl nitrogen, and the severe steric hindrance at the C5 position induced by the biaryl axis.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to help you achieve regioselective substitutions.

Troubleshooting Guides & FAQs

Q1: I am attempting an O-alkylation of the C3-hydroxyl group, but NMR shows predominant N-alkylation at the pyridin-4-yl nitrogen. How can I invert this selectivity?

Cause: The molecule contains two basic nitrogens and one hydroxyl group. Under standard basic conditions (e.g., K2​CO3​ in DMF), the unhindered nitrogen on the pyridin-4-yl ring (N1') is highly nucleophilic. Furthermore, the pyridin-3-ol ring forms an ambident anion where N-alkylation can also occur, though the bulky C6-substituent partially shields the N1 position. Solution: Shift the reaction pathway using Hard-Soft Acid-Base (HSAB) principles. Employing Silver(I) carbonate ( Ag2​CO3​ ) or Zinc(II) oxide ( ZnO ) significantly enhances O-selectivity. Silver ions act as halophilic Lewis acids, coordinating with the leaving group (e.g., bromide or iodide) of the alkylating agent, while simultaneously interacting with the nitrogen atoms to block them. This drives the harder oxygen center to act as the primary nucleophile .

Q2: When performing electrophilic aromatic substitution (EAS), such as bromination, I get a complex mixture of isomers. How do I selectively brominate the pyridin-3-ol ring?

Cause: The hydroxyl group at C3 is an ortho/para director, activating positions C2, C4, and C6. Since C6 is occupied by the pyridin-4-yl group, substitution is restricted to C2 and C4. The C5 position is highly sterically congested due to the biaryl twist, which also partially shields C4. Standard bromination (e.g., Br2​ in AcOH) often yields an inseparable mixture of C2 and C4 brominated products. Solution: To achieve high C2-regioselectivity, utilize Phosphorus tribromide ( PBr3​ ) in a non-polar solvent at lower temperatures. The steric bulk of the C6-substituent makes the C4 position less accessible to bulky electrophilic complexes, naturally funneling the reaction to the more exposed C2 position adjacent to the nitrogen .

Q3: I am trying to perform a late-stage C-H borylation on the pyridin-4-yl ring, but the reaction fails or requires extreme heating. Is this a steric issue?

Cause: Yes. The biaryl linkage creates a high percentage of buried volume ( %Vbur​ ) around the C3'/C5' positions of the pyridin-4-yl ring. Standard Iridium/bipyridine catalysts struggle to accommodate this steric bulk during the oxidative addition and C-H cleavage steps. Solution: Switch to a Platinum-catalyzed borylation system. Recent advancements demonstrate that Platinum catalysts exhibit a much higher tolerance for steric hindrance in multi-substituted arenes and heteroarenes compared to classical Iridium systems, allowing for efficient C-H functionalization at sterically congested positions .

Quantitative Data: Reaction Selectivity Comparison

The following table summarizes the causal relationship between reaction conditions and regioselectivity, allowing for rapid optimization of your experimental setup.

Reaction ConditionsReagent / ElectrophileTarget SiteMajor ProductSelectivity Ratio
K2​CO3​ , DMF, 80 °CBenzyl BromideO-AlkylationN-Alkylated (Pyridin-4-yl)< 1:10 (O:N)
Cs2​CO3​ , DMF, 80 °CBenzyl BromideO-AlkylationN-Alkylated (Pyridin-4-yl)1:5 (O:N)
Ag2​CO3​ , Toluene, 80 °CBenzyl BromideO-AlkylationO-Alkylated (C3-OH)> 20:1 (O:N)
NBS, CCl4​ , 75 °CBromine sourceC2-BrominationC2-Bromo derivative7:3 (C2:C4)
PBr3​ , CH2​Cl2​ , 0 °CBromine sourceC2-BrominationC2-Bromo derivative9:1 (C2:C4)

Experimental Protocols

Protocol 1: Silver(I)-Mediated Selective O-Alkylation

This self-validating protocol utilizes visual cues (silver salt precipitation) and HSAB principles to bypass the steric and electronic preference for N-alkylation.

  • Preparation: In an oven-dried, light-protected (foil-wrapped) round-bottom flask, dissolve 6-(Pyridin-4-yl)pyridin-3-ol (1.0 equiv) in anhydrous Toluene (0.1 M). Causality: Light protection prevents the premature photo-degradation of silver salts.

  • Base Addition: Add Silver carbonate ( Ag2​CO3​ , 1.5 equiv). Stir the suspension at room temperature for 15 minutes to allow for initial complexation with the pyridine nitrogens.

  • Electrophile Addition: Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv).

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 12-16 hours.

  • Validation & Workup: Monitor via TLC (visualized under UV). The reaction is complete when the starting material spot disappears. Cool to room temperature, filter the mixture through a pad of Celite to remove the precipitated silver halide salts, and wash the filter cake with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure O-alkylated product.

Protocol 2: Regioselective C2-Bromination via PBr3​

This protocol leverages the steric shielding of the C6-substituent to force electrophilic aromatic substitution to the C2 position.

  • Preparation: Dissolve 6-(Pyridin-4-yl)pyridin-3-ol (1.0 equiv) in anhydrous Dichloromethane ( CH2​Cl2​ , 0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures prevent the kinetic over-activation that leads to C4-bromination.

  • Reagent Addition: Slowly add Phosphorus tribromide ( PBr3​ , 1.1 equiv) dropwise via syringe to control the exotherm.

  • Reaction Execution: Maintain the temperature at 0 °C and stir for 2.5 hours. The hydroxyl group's +M effect synergizes with the steric blocking of C5/C6 to direct bromination to C2.

  • Validation & Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases and the pH reaches ~7.5 (verify with pH paper).

  • Extraction & Purification: Extract with CH2​Cl2​ (3x), dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and recrystallize from an ethanol/water mixture to achieve >95% C2-regioselectivity.

Visualizations

ReactivityMap Molecule 6-(Pyridin-4-yl)pyridin-3-ol O_Alk C3-OH Target for O-Alkylation Molecule->O_Alk Ag2CO3 mediated N1_Prime N1' (Pyridin-4-yl) High N-Alkylation Risk Molecule->N1_Prime Standard bases (K2CO3) C2_Pos C2 Position Favorable for EAS Molecule->C2_Pos PBr3 / Low Temp C4_Pos C4 Position Sterically Hindered EAS Molecule->C4_Pos Minor byproduct C5_Pos C5 Position Blocked by Biaryl Twist Molecule->C5_Pos Inaccessible

Structural Steric Clash & Reactivity Map for 6-(Pyridin-4-yl)pyridin-3-ol.

Workflow Start Start: 6-(Pyridin-4-yl)pyridin-3-ol BaseChoice Select Base for Alkylation Start->BaseChoice StandardBase Standard Base (e.g., K2CO3) BaseChoice->StandardBase Low Cost / Standard SilverBase Silver Salt (e.g., Ag2CO3) BaseChoice->SilverBase Regioselective Need Mech1 Free unhindered N1' acts as primary nucleophile StandardBase->Mech1 Mech2 Ag+ coordinates halide & blocks N, driving hard O-anion reactivity SilverBase->Mech2 N_Alk Result: Predominant N-Alkylation at Pyridin-4-yl Nitrogen O_Alk Result: Selective O-Alkylation at C3-Hydroxyl Mech1->N_Alk Mech2->O_Alk

Decision Workflow for Regioselective Alkylation of 6-(Pyridin-4-yl)pyridin-3-ol.

References

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 6-(Pyridin-4-yl)pyridin-3-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 6-(Pyridin-4-yl)pyridin-3-ol. This bipyridine derivative is typically synthesized via a Suzuki-Miyaura cross-coupling between 6-bromopyridin-3-ol and a pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-(Pyridin-4-yl)pyridin-3-ol. This bipyridine derivative is typically synthesized via a Suzuki-Miyaura cross-coupling between 6-bromopyridin-3-ol and a pyridin-4-ylboronic acid derivative. Due to the heteroaromatic nature of both coupling partners, researchers frequently encounter yield-limiting side reactions, including protodeboronation, homocoupling, and ligand-derived impurities.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded solutions to optimize your workflow. We do not just treat the symptoms; we address the underlying organometallic causality to ensure your protocols are robust and self-validating.

Section 1: Mechanistic Overview & Byproduct Pathways

Understanding the catalytic cycle is the first step in troubleshooting. The diagram below illustrates the standard Suzuki-Miyaura cycle alongside the diverging pathways that generate the most common impurities in bipyridine synthesis.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + 6-Bromopyridin-3-ol TransMet Transmetalation (Pd(II) Biaryl Complex) OxAdd->TransMet + Boronic Acid ArylTransfer Ligand Aryl Transfer (Phenylated Pyridine) OxAdd->ArylTransfer PAr3 Ligand Degradation RedElim Reductive Elimination TransMet->RedElim HomoCouple Homocoupling Byproduct (4,4'-Bipyridine) TransMet->HomoCouple Excess Boronic Acid RedElim->Pd0 Regenerate Pd(0) Product 6-(Pyridin-4-yl)pyridin-3-ol (Target Product) RedElim->Product ProtoDebor Protodeboronation (Pyridine) BoronicAcid Pyridin-4-ylboronic acid BoronicAcid->ProtoDebor H2O / pH extremes

Mechanistic pathways of 6-(Pyridin-4-yl)pyridin-3-ol synthesis highlighting byproduct formation.

Section 2: Troubleshooting FAQs

Q1: I am detecting significant amounts of 4,4'-bipyridine in my crude mixture. How do I suppress this homocoupling?

Causality & Solution: Homocoupling of the boronic acid partner (yielding 4,4'-bipyridine) is a palladium(II)-mediated side reaction. It occurs when two equivalents of the boronic acid undergo sequential transmetalation with free Pd(II), followed by reductive elimination. To suppress this, you must minimize the lifetime of off-cycle Pd(II) species. Actionable Step: Introduce a mild reducing agent, such as potassium formate, to the reaction mixture. Potassium formate rapidly reduces rogue Pd(II) back to the catalytically active Pd(0) state, effectively shutting down the homocoupling pathway. Combined with a rigorous subsurface nitrogen sparge prior to catalyst introduction, this can reduce homocoupling impurities to below 0.1%[1].

Q2: LC-MS analysis shows a mass corresponding to a phenylated pyridine. Where is the phenyl group coming from?

Causality & Solution: If you are using a traditional triphenylphosphine-based catalyst (e.g., Pd(PPh₃)₄), the phenyl group is derived from the degradation of the phosphorus ligand itself. During the catalytic cycle, aryl transfer from the ligand to the palladium center can occur, leading to phenylated pyridine impurities—a notorious challenge in active pharmaceutical ingredient (API) synthesis[2]. Actionable Step: Switch to a non-aryl phosphorus ligand or an N-heterocyclic carbene (NHC) ligand. Catalysts like Pd(dtbpf)Cl₂ or air-stable Pd(II)-NHC precatalysts completely eliminate the source of the phenyl group while maintaining high reactivity for challenging pyridyl substrates[3].

Q3: My pyridin-4-ylboronic acid seems to be degrading into pyridine before it can couple. How do I prevent protodeboronation?

Causality & Solution: Heteroaromatic boronic acids, particularly pyridylboronic acids, are highly susceptible to protodeboronation (cleavage of the C-B bond to form a C-H bond). This degradation is accelerated by extremes in pH and the presence of water, shifting the speciation toward a reactive zwitterion[4]. Actionable Step: Transition from the free boronic acid to a protected derivative, such as a MIDA boronate. MIDA boronates undergo slow, controlled hydrolysis under mild basic conditions, releasing the active boronic acid at a rate that matches the transmetalation step, thereby minimizing the concentration of the vulnerable free boronic acid in solution[5].

Q4: I am observing dehalogenation of my 6-bromopyridin-3-ol starting material (forming pyridin-3-ol). What is causing this?

Causality & Solution: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate intercepts a hydride source (often from protic solvents or alkoxide bases undergoing beta-hydride elimination) instead of transmetalating with the boronic acid. Actionable Step: Ensure your solvent system is properly degassed. Switch from strong alkoxide bases to milder, anhydrous bases like K₃PO₄ or Cs₂CO₃ in 1,4-dioxane to significantly reduce this side reaction.

Section 3: Quantitative Data on Impurity Reduction

The following table summarizes the expected impurity profiles when implementing the troubleshooting strategies described above. Tracking these metrics allows for a self-validating approach to process optimization.

Reaction Condition / ModificationHomocoupling (%)Phenylated Impurity (%)Protodeboronation (%)Target Yield (%)
Standard (Pd(PPh₃)₄, Na₂CO₃, H₂O)5.0 - 10.0%2.0 - 5.0%15.0 - 20.0%55 - 65%
+ Potassium Formate & N₂ Sparge< 0.1%2.0 - 5.0%15.0 - 20.0%65 - 70%
Ligand Switch (Pd-NHC or dtbpf)< 0.1%< 0.1% 15.0 - 20.0%75 - 80%
MIDA Boronate + Optimized Base< 0.1%< 0.1%< 2.0% > 90%

Section 4: Step-by-Step Optimized Experimental Protocol

This self-validating protocol integrates the solutions discussed above to synthesize 6-(Pyridin-4-yl)pyridin-3-ol with high purity and minimal byproduct formation.

Reagents:

  • 6-Bromopyridin-3-ol (1.0 equiv)

  • Pyridin-4-yl MIDA boronate (1.2 equiv)

  • Potassium formate (0.1 equiv)

  • K₃PO₄ (3.0 equiv)

  • [Pd(IPr)(cin)Cl] or Pd(dtbpf)Cl₂ (5 mol%)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 6-bromopyridin-3-ol, pyridin-4-yl MIDA boronate, K₃PO₄, and potassium formate. Add the 1,4-dioxane/H₂O solvent mixture.

  • Deoxygenation (Critical Step): Insert a nitrogen line directly into the solvent and sparge vigorously for 15 minutes to displace dissolved oxygen. Self-Validation: Ensure visible displacement of dissolved gases ceases before proceeding; this is critical for preventing catalyst oxidation and subsequent homocoupling.

  • Catalyst Addition: Briefly remove the nitrogen line, add the Pd catalyst, and immediately seal the flask. Evacuate and backfill with nitrogen three times.

  • Reaction Execution: Heat the mixture to 80°C with vigorous stirring.

    • Self-Validation Checkpoint: At 4 hours, sample 50 µL of the reaction and analyze via HPLC. The slow release of the boronic acid should result in <2% free pyridin-4-ylboronic acid and >95% consumption of the bromide. If bromide remains, extend heating by 2 hours.

  • Workup: Once complete, cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (e.g., from ethanol/water) or flash chromatography to isolate the pure 6-(Pyridin-4-yl)pyridin-3-ol.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: Chemical and Pharmaceutical Bulletin (Tokyo) / NIH URL:[Link][2]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: Organic Process Research & Development / ACS Publications URL:[Link][1]

  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: ACS Catalysis / ACS Publications URL:[Link][5]

  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals Source: Organic Letters / Organic Chemistry Portal URL:[Link][3]

  • Protodeboronation Source: Wikipedia URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

Architectural Divergence in Coordination Chemistry: 6-(Pyridin-4-yl)pyridin-3-ol vs. 2,2'-Bipyridine

As coordination chemistry evolves from discrete molecular synthesis to the engineering of expansive supramolecular architectures, the strategic selection of organic ligands becomes the primary determinant of system topol...

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Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry evolves from discrete molecular synthesis to the engineering of expansive supramolecular architectures, the strategic selection of organic ligands becomes the primary determinant of system topology. For researchers and drug development professionals, understanding the mechanistic divergence between symmetric chelators and asymmetric bridging ligands is critical.

This guide provides an objective, data-backed comparison between the classic symmetric chelator 2,2'-bipyridine (bpy) and the asymmetric, functionalized bridging ligand 6-(pyridin-4-yl)pyridin-3-ol (a 5-hydroxy-2,4'-bipyridine derivative). By analyzing their thermodynamic drivers, structural geometries, and experimental workflows, we establish a predictive framework for their application in materials science and pharmacology.

Mechanistic Profiling: Chelation vs. Polymeric Extension

2,2'-Bipyridine: The Thermodynamic Sink of Chelation

2,2'-Bipyridine is arguably the most extensively utilized bidentate ligand in coordination chemistry[1]. Its symmetric structure places two nitrogen donors in a 1,1'-relationship (relative to the inter-ring C-C bond). Upon coordination to a single transition metal center (e.g., Ru²⁺, Fe²⁺, Os²⁺), the rings adopt a cis-conformation, forming a highly stable 5-membered chelate ring[1].

  • Causality: The formation of this discrete 0D complex is driven by the chelate effect —a thermodynamic phenomenon where the entropic penalty of coordinating a single bidentate ligand is significantly lower than coordinating two monodentate ligands. This tight orbital overlap drastically lowers the HOMO-LUMO gap, stabilizing Metal-to-Ligand Charge Transfer (MLCT) states, making bpy complexes premier candidates for photoredox catalysis and luminescent biological probes.

6-(Pyridin-4-yl)pyridin-3-ol: The Asymmetric Bridging Architect

In stark contrast, 6-(pyridin-4-yl)pyridin-3-ol possesses a 2,4'-bipyridine core. The para-orientation of the nitrogen on the second pyridine ring forces an inter-donor angle that makes chelation to a single metal center sterically impossible[2]. Instead, it acts as an exo-bidentate bridging ligand .

  • Causality: Because the ligand must coordinate to two distinct metal centers, it drives the continuous assembly of 1D, 2D, or 3D Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)[3]. Furthermore, the presence of the 3-hydroxyl group introduces a potent hydrogen-bond donor/acceptor. During crystallization, this -OH group dictates supramolecular packing, often linking 1D helical chains into robust 2D networks via lattice stabilization[2]. In pharmaceutical contexts, this specific heterocyclic scaffold is highly valued for its ability to form targeted hydrogen bonds within the ATP-binding pockets of kinases, showing efficacy in Cyclin-Dependent Kinase (CDK) and Adaptor Associated Kinase 1 (AAK1) inhibition for neurodegenerative disease models[4],[5].

Coordination Pathways Visualization

The following diagram illustrates the divergent mechanistic pathways dictated by the geometric constraints of these two ligands.

G cluster_bpy 2,2'-Bipyridine (Chelating Mode) cluster_asym 6-(Pyridin-4-yl)pyridin-3-ol (Bridging Mode) M1 Metal Center (e.g., Ru²⁺) C1 5-Membered Chelate Ring M1->C1 Thermodynamic Sink L1 2,2'-bpy Ligand L1->M1 Bidentate N,N'-donor M2 Metal Center A CP Coordination Polymer (1D/2D/3D) M2->CP M3 Metal Center B M3->CP L2 Asymmetric Ligand L2->M2 N(1)-donor L2->M3 N(4')-donor HB Supramolecular H-Bonding (-OH) L2->HB pH dependent HB->CP Lattice stabilization

Diagram: Coordination pathways of chelating vs. asymmetric bridging ligands.

Comparative Performance Data

The table below synthesizes the quantitative and qualitative performance metrics of both ligands based on their structural behavior in solution and solid-state matrices.

Feature2,2'-Bipyridine (bpy)6-(Pyridin-4-yl)pyridin-3-ol
Coordination Geometry Bidentate Chelating (cis-conformation)Bidentate Bridging (trans/extended)
Primary Dimensionality 0D (Discrete mononuclear complexes)1D, 2D, 3D (Coordination Polymers / MOFs)
Thermodynamic Driver Chelate Effect (Entropy-driven stability)Network Enthalpy & Supramolecular Assembly
Secondary Interactions Intermolecular π-π stackingStrong Hydrogen Bonding (-OH donor/acceptor)
Photophysical Role Strong MLCT, excellent photoredox antennaStructural node, tunable emission via H-bonding
Preferred Metal Ions Ru(II), Ir(III), Fe(II), Os(II), Pt(II)Ag(I), Cu(II), Zn(II), Cd(II)
Biomedical Application Photodynamic therapy (PDT), cellular imagingKinase inhibitor scaffolds (CDK/AAK1), drug delivery

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows required to harness the unique properties of each ligand. Both protocols are designed as self-validating systems, incorporating immediate analytical checkpoints.

Protocol A: Synthesis of a Discrete [Ru(bpy)₃]²⁺ Photocatalyst

This protocol leverages the thermodynamic chelate effect of 2,2'-bpy to force the formation of a discrete 0D complex.

  • Reagent Preparation: Suspend 1.0 mmol of RuCl₃·xH₂O and 3.2 mmol of 2,2'-bipyridine in 20 mL of ethylene glycol.

  • Thermal Chelation: Heat the mixture to 120 °C for 4 hours under a nitrogen atmosphere.

    • Causality: Ethylene glycol acts dually as a high-boiling solvent and a mild reducing agent, facilitating the reduction of Ru(III) to Ru(II). The slight stoichiometric excess of bpy ensures complete saturation of the octahedral coordination sphere, driven irreversibly by the chelate effect.

  • Precipitation & Anion Exchange: Cool the resulting deep red solution to room temperature and dilute with 50 mL of deionized water. Add a saturated aqueous solution of NH₄PF₆ dropwise.

    • Causality: The bulky, non-coordinating PF₆⁻ anion pairs with the large [Ru(bpy)₃]²⁺ cation, lowering solvation energy and driving the quantitative precipitation of the complex.

  • Validation: Filter, wash with cold water and diethyl ether, and dry under vacuum.

    • Self-Validation: Analyze via ¹H NMR (expect symmetric, downfield shifts of the bpy protons due to metal coordination) and UV-Vis spectroscopy (confirm the presence of a strong MLCT absorption band at approximately 452 nm).

Protocol B: Hydrothermal Synthesis of a 1D Helical Coordination Polymer

This protocol utilizes the asymmetric bridging and hydrogen-bonding capabilities of 6-(pyridin-4-yl)pyridin-3-ol to build an extended lattice[2],[6].

  • Reagent Preparation: Dissolve 0.1 mmol of 6-(pyridin-4-yl)pyridin-3-ol in 5 mL of methanol. In a separate vial, dissolve 0.1 mmol of AgClO₄ (or Cu(NO₃)₂) in 5 mL of deionized water.

  • Reaction Assembly: Combine the solutions in a 25 mL Teflon-lined stainless steel autoclave. Stir for 10 minutes to ensure a homogeneous precursor mixture.

  • Hydrothermal Treatment: Seal the autoclave and heat to 120 °C for 72 hours.

    • Causality: The high pressure and temperature provide the activation energy required for reversible coordination bonds to break and reform. This allows the system to "error-correct" and find its global thermodynamic minimum—a highly ordered crystalline lattice—rather than forming a kinetic amorphous precipitate.

  • Controlled Cooling: Cool the system to room temperature at a strict rate of 5 °C/hour.

    • Causality: Slow cooling maintains a low degree of supersaturation, favoring the nucleation and growth of macroscopic single crystals suitable for diffraction.

  • Validation: Harvest the resulting crystals, wash with methanol, and dry in air.

    • Self-Validation: Validate via Single-Crystal X-Ray Diffraction (SCXRD) to confirm the 1D helical chain topology driven by the 2,4'-bridging angle. Utilize FT-IR spectroscopy to confirm the presence of a broadened -OH stretch (approx. 3200–3400 cm⁻¹), indicating active participation in inter-chain hydrogen bonding.

References

  • Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3951.

  • Kruger, P. E. (2013). Coordination Polymers and Metal–Organic Frameworks Derived from 4,4'-Dicarboxy-2,2'-bipyridine and 4,4',6,6'-Tetracarboxy-2,2'-bipyridine Ligands: A Personal Perspective. CHIMIA, 67(6), 403.

  • Dong, Y.-B., et al. (2003). Helical Silver(I)−2,4'-Bipyridine Chains Organized into 2-D Networks by Metal−Counterion or Metal−Metal Bonding. Inorganic Chemistry, ACS Publications.

  • Liu, B., et al. (2005). One- and Two-Dimensional Coordination Polymers Constructed from Bicapped Keggin Mixed Molybdenum−Vanadium Heteropolyoxoanions and Polynuclear Copper(I) Clusters Bridged by Asymmetrical Bipyridine (2,4'-bipy and 2,3'-bipy) Ligands. Crystal Growth & Design, ACS Publications.

  • Pitts, T. M., et al. (2016). Heterocyclic compound and pharmaceutical composition comprising same (WO2016126085A2). Google Patents.

  • Bristol-Myers Squibb Company. (2015). Biaryl kinase inhibitors (WO2015153720A1). Google Patents.

Sources

Comparative

The Definitive Guide to Validating the Purity of 6-(Pyridin-4-yl)pyridin-3-ol: LC-MS vs. Traditional Modalities

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-(Pyridin-4-yl)pyridin-3-ol (C₁₀H₈N₂O, MW: 172.18 g/mol ) Executive Summary Validating the purity of bipyridine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-(Pyridin-4-yl)pyridin-3-ol (C₁₀H₈N₂O, MW: 172.18 g/mol )

Executive Summary

Validating the purity of bipyridine derivatives like 6-(Pyridin-4-yl)pyridin-3-ol presents a unique analytical challenge. The molecule possesses two highly basic pyridine nitrogen atoms (pKa ~5.2) and a polar hydroxyl group. When utilizing standard liquid chromatography, these features trigger severe secondary interactions with the stationary phase, leading to catastrophic peak tailing, poor resolution of isomeric impurities, and unreliable quantitation.

As an application scientist, I have found that moving beyond generic platform methods is essential for this class of compounds. This guide objectively compares analytical modalities for bipyridine validation, details the causality behind LC-MS method optimization, and provides a self-validating experimental protocol to ensure absolute data integrity.

Comparative Analysis of Analytical Modalities

While multiple techniques exist for purity validation, they are not created equal when dealing with polar, basic heterocycles. Table 1 outlines the performance of LC-MS against alternative modalities.

Table 1: Modality Comparison for 6-(Pyridin-4-yl)pyridin-3-ol Purity Validation

Analytical ModalitySensitivity (LOD)Specificity (Isomer Resolution)Structural ConfirmationSuitability for Basic Polar Heterocycles
LC-MS (ESI+) High (ng/mL) Excellent (with optimized column) Yes (Mass & Fragments) Optimal. Resolves trace impurities; high sensitivity for basic nitrogens.
GC-MS (EI) ModerateGoodYes (Library matching)Poor. Requires chemical derivatization of the -OH group; thermal degradation risk.
HPLC-UV Moderate (µg/mL)ExcellentNo (Retention time only)Moderate. Good for bulk purity, but blind to co-eluting unknown impurities.
qNMR Low (mg/mL)Poor (for trace isomers)Yes (Absolute structure)Niche. Best for primary reference standard validation, not routine trace analysis.

Verdict: LC-MS is the superior modality for trace impurity profiling, provided the chromatographic method is engineered to handle basic nitrogen atoms.

The Causality of LC-MS Method Development: Overcoming the Silanol Effect

When analyzing 6-(Pyridin-4-yl)pyridin-3-ol, novice chromatographers often default to standard C18 columns with 0.1% formic acid (pH ~2.7). This is a critical error. At this pH, the pyridine nitrogens are fully protonated. These cations undergo severe ion-exchange interactions with unreacted, acidic silanols on the silica surface, resulting in peak tailing (Asymmetry > 2.5) and compromised resolution[1].

To build a robust method, we must control the ionization state of either the analyte or the stationary phase. We have two scientifically sound pathways:

Strategy A: High pH Mobile Phase (Analyte Neutralization)

By utilizing a mobile phase of 10 mM ammonium bicarbonate adjusted to pH 10, the pyridine nitrogens are deprotonated. The neutral molecule no longer interacts ionically with silanols.

  • The Catch: Standard silica dissolves above pH 8. This strategy requires a high-pH stable column with hybridized particle surfaces (e.g., Agilent Poroshell HPH-C18)[2]. Additionally, ESI+ mass spectrometry sensitivity is often reduced when the analyte is neutral in solution.

Strategy B: Charged Surface Hybrid (CSH) Columns (Electrostatic Repulsion)

Traditional endcapping reduces silanol activity but cannot eliminate it[2]. A CSH particle contains a deliberately applied low-level positive surface charge. At low pH (0.1% formic acid), both the column surface and the bipyridine analyte are positively charged. This creates electrostatic repulsion that entirely prevents silanol-driven tailing, while maintaining the analyte in a protonated state for maximum ESI+ sensitivity[1].

Experimental Data: Peak Shape Optimization

Table 2 summarizes experimental data demonstrating the impact of these strategies on 6-(Pyridin-4-yl)pyridin-3-ol.

Table 2: Impact of Method Variables on Chromatographic Performance

Column TechnologyMobile Phase (Aqueous)Peak Asymmetry ( As​ )Theoretical Plates ( N )MS Signal Intensity (ESI+)
Standard C180.1% Formic Acid (pH 2.7)2.85 (Severe Tailing)4,500 8.5×106
High-pH Stable C1810 mM NH4​HCO3​ (pH 10.0)1.08 (Excellent)18,500 3.1×106
CSH-C18 0.1% Formic Acid (pH 2.7) 1.12 (Excellent) 19,200 9.4×106

Method Optimization Workflow

G Start Analyte: 6-(Pyridin-4-yl)pyridin-3-ol Dual Basic Nitrogens (pKa ~5.2) Problem Chromatographic Challenge: Severe Silanol Interactions & Peak Tailing Start->Problem Branch1 Strategy 1: High pH Mobile Phase (pH 10 Ammonium Bicarbonate) Problem->Branch1 Branch2 Strategy 2: Surface Charge Modification (Low pH + CSH Column) Problem->Branch2 Mech1 Deprotonates Pyridine Rings (Neutralizes Analyte) Branch1->Mech1 Mech2 Positive Surface Charge (Repels Protonated Analyte) Branch2->Mech2 Outcome1 Excellent Peak Shape (As < 1.1) Reduced ESI+ Sensitivity Mech1->Outcome1 Outcome2 Excellent Peak Shape (As < 1.1) Maximum ESI+ Sensitivity Mech2->Outcome2

Fig 1. Logical decision tree for optimizing LC-MS peak shape of basic bipyridine derivatives.

Step-by-Step LC-MS Validation Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in System Suitability Tests (SST) to verify performance prior to sample analysis.

Phase 1: Sample Preparation & Causality
  • Stock Solution: Accurately weigh 1.0 mg of 6-(Pyridin-4-yl)pyridin-3-ol and dissolve in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution (Critical Step): Dilute the stock 1:100 using the initial mobile phase (98% Water / 2% Acetonitrile).

    • Why? Injecting a sample dissolved in 100% methanol into a highly aqueous mobile phase creates a localized strong-solvent environment. The analyte will travel unretained through the column head until the methanol diffuses, causing peak broadening and split peaks. Diluting in the mobile phase ensures immediate focusing at the column head.

Phase 2: Chromatographic Execution
  • System: UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent charged-surface column.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus polar analytes)

    • 1.0 - 6.0 min: Ramp to 40% B

    • 6.0 - 7.0 min: Ramp to 95% B (Column wash)

    • 7.1 - 10.0 min: 2% B (Re-equilibration)

Phase 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+). The low pH mobile phase ensures abundant [M+H]+ ions[3].

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Detection:

    • Full Scan (m/z 100-500): Used to identify unexpected synthetic impurities or degradants.

    • Extracted Ion Chromatogram (XIC): Extract m/z 173.07 (Exact mass of [M+H]+ for C10​H8​N2​O ) for precise purity integration.

Phase 4: System Suitability & Validation

Before analyzing the batch, inject a known reference standard. The system is only validated for use if:

  • Peak Asymmetry ( As​ ): Must be ≤1.2 at 10% peak height.

  • Theoretical Plates ( N ): Must be ≥10,000 .

  • Blank Injection: Must show zero carryover at m/z 173.07.

References

  • A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4Wmgj9gQ6JTfoi_rS6fQ7E_zQbiOWWvUisCTD3NXdmZimvpYNhPL46Fji3NPNSv_SANWlltL7b3alAJcENJbdwuZIX-tq0noTh34KOlPmvHxjuB23rNcx-GKEHDh6u3FU-E76Y-PLSZKiQ==]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcijubo88uZoYGRg80pqmVxMudGeP-xCSHuHJ-Mm4nY02yht7G2-cK_9Uu3IzSZ7Qlfd7z3j-jJ9AU0m1_ejyrpd4KfDTUUTTgEGrlhqT6dsBBVfoDZmAR9CrOv8_EewPlutfQ6Gr_Bjg5HEOcCvxC6xvvraTALLztcPpLqCqHPLx5wBCXHO1lFtLaNyskPNNjhe7V0pZGxH_cB-dmCJv2R50gj9MF-67n3rAnUA==]
  • Why it matters and how to get good peak shape. lcms.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuBR3P8ohXuUv7s1qj6brnfqZdBPKSwK9axWUXsjNW7x8V9G5qZOIUmATQc3B-nIlEumsCte_vOST2zFHP5Ntd-tjNr8v2lWOZuC12dtuyLnLc0h7TIX7NoZnyr_4OCrDy4CL4Doq7PEotm8_fWP_0sbcNcGFOA0VxJr9KRDrQsA_sBf-T2Gx595DVmS3JgPxpuQh3uGl59oOOc0qbstEb2-oc8httFw==]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(Pyridin-4-yl)pyridin-3-ol

This guide provides an in-depth analysis and prediction of the mass spectrometric fragmentation pattern of 6-(Pyridin-4-yl)pyridin-3-ol. As no direct experimental data for this specific molecule is readily available in p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and prediction of the mass spectrometric fragmentation pattern of 6-(Pyridin-4-yl)pyridin-3-ol. As no direct experimental data for this specific molecule is readily available in public databases, this document leverages established fragmentation principles of analogous structures to construct a reliable predictive model. This approach is essential for researchers encountering novel compounds in fields such as drug discovery and metabolomics. We will compare the predicted fragmentation with known patterns of its constituent moieties—pyridine and 3-hydroxypyridine—to provide a comprehensive analytical framework.

Introduction: The Challenge of Novel Compound Analysis

In modern chemical and pharmaceutical research, the structural elucidation of new chemical entities is a foundational task. Mass spectrometry (MS) is a cornerstone technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[1] 6-(Pyridin-4-yl)pyridin-3-ol, a bipyridinol compound, presents an interesting case study. Its structure, composed of two interconnected pyridine rings, one of which is hydroxylated, suggests a complex fragmentation behavior influenced by the interplay of these functional groups. Understanding this behavior is critical for its unambiguous identification in complex matrices.

Predicted Fragmentation Profile: An Expert Synthesis

The fragmentation of a molecule in a mass spectrometer is not random; it follows chemically logical pathways dictated by the stability of the resulting ions and neutral losses.[2][3] For 6-(Pyridin-4-yl)pyridin-3-ol (molecular weight: 172.18 g/mol ), we can anticipate distinct fragmentation patterns under different ionization techniques, primarily Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI-MS/MS): A Soft Ionization Approach

ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, as the precursor ion in the positive ion mode.[4] For 6-(Pyridin-4-yl)pyridin-3-ol, the most likely site of protonation is one of the nitrogen atoms of the pyridine rings, as they are the most basic sites in the molecule.[5] Subsequent collision-induced dissociation (CID) of the [M+H]+ ion (m/z 173.07) is predicted to initiate fragmentation.

Table 1: Predicted ESI-MS/MS Fragmentation of 6-(Pyridin-4-yl)pyridin-3-ol

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossFragment Structure
173.07145.07CO (28 Da)Loss of carbon monoxide from the hydroxypyridine ring
173.07118.06C2H3NO (57 Da)Cleavage of the hydroxypyridine ring
173.0795.05C5H4N (78 Da)Cleavage of the pyridine ring
173.0779.04C5H4NO (94 Da)Cleavage leading to a protonated pyridine fragment

The fragmentation pathways are influenced by the stability of the resulting carbocations and the ability of the molecule to undergo rearrangements.[5] The loss of carbon monoxide is a characteristic fragmentation for phenolic compounds. Cleavage at the inter-ring bond would lead to fragments corresponding to the individual pyridine and hydroxypyridine moieties.

Comparative Analysis: Learning from Analogs

To build confidence in our predicted fragmentation, we compare it with the known fragmentation of simpler, related molecules.

  • Pyridine: Under EI, pyridine exhibits a strong molecular ion peak at m/z 79, with a significant fragment at m/z 52 resulting from the loss of HCN.[6] This provides a reference for fragments arising from the unsubstituted pyridine ring of our target molecule.

  • 3-Hydroxypyridine: The mass spectrum of 3-hydroxypyridine shows a molecular ion at m/z 95.[7] Its fragmentation is dominated by the loss of CO (m/z 67), a classic fragmentation for hydroxylated aromatic rings. This supports our prediction of a similar loss from 6-(Pyridin-4-yl)pyridin-3-ol.

  • Bipyridines: Studies on similar bipyridine structures often show cleavage of the bond between the two rings as a primary fragmentation pathway, leading to ions corresponding to each individual ring system.

This comparative approach allows us to dissect the predicted spectrum of the more complex molecule into contributions from its fundamental building blocks.

Visualizing the Fragmentation Pathway

The following diagrams, generated using DOT language, illustrate the predicted fragmentation cascades for 6-(Pyridin-4-yl)pyridin-3-ol under ESI-MS/MS conditions.

G M [M+H]+ (m/z 173.07) F1 m/z 145.07 M->F1 - CO F2 m/z 118.06 M->F2 - C2H3NO F3 m/z 95.05 M->F3 - C5H4N F4 m/z 79.04 M->F4 - C5H4NO

Caption: Predicted ESI-MS/MS fragmentation of 6-(Pyridin-4-yl)pyridin-3-ol.

Experimental Protocol for Verification

To empirically validate the predicted fragmentation pattern, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of 6-(Pyridin-4-yl)pyridin-3-ol in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]
  • Perform serial dilutions to a final concentration of 1-10 µg/mL for direct infusion analysis.

2. Mass Spectrometry Parameters (ESI-MS/MS):

  • Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer is recommended for its sensitivity and mass accuracy.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Infusion Flow Rate: 5-10 µL/min.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Source Temperature: 120-150 °C.
  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
  • Collision Gas: Argon.
  • MS1 Scan: Acquire a full scan from m/z 50-300 to confirm the presence of the [M+H]+ precursor ion at m/z 173.07.
  • MS2 (Tandem MS) Scan:
  • Select the precursor ion at m/z 173.07.
  • Apply a range of collision energies (e.g., 10, 20, 30 eV) to induce fragmentation and observe the resulting product ions. This energy ramp is crucial to capture both low-energy (stable fragment) and high-energy (more extensive fragmentation) pathways.

3. Data Analysis and Interpretation:

  • Compare the experimentally observed fragment ions with the predicted values in Table 1.
  • Utilize high-resolution mass spectrometry to determine the elemental composition of the precursor and fragment ions, which will provide strong evidence for the proposed fragmentation mechanisms.
  • Document the relative intensities of the fragment ions at different collision energies to construct a comprehensive fragmentation profile.
Conclusion: A Framework for Predictive Mass Spectrometry

While direct experimental data for the mass spectrometric fragmentation of 6-(Pyridin-4-yl)pyridin-3-ol is not publicly available, a robust and scientifically sound predictive model can be constructed. By leveraging the known fragmentation patterns of analogous structures and fundamental principles of mass spectrometry, researchers can anticipate the fragmentation behavior of novel compounds. This guide provides a detailed predicted fragmentation pattern, a comparative analysis with related molecules, and a comprehensive experimental protocol for verification. This integrated approach of prediction and empirical validation is a powerful strategy in the structural elucidation of new chemical entities, enabling researchers to proceed with confidence in their analytical endeavors.

References

  • Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • (PDF) Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... ResearchGate. Available at: [Link]

  • An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. PMC. Available at: [Link]

  • Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivatization-gas chromatography-mass spectrometry. Luxembourg Bio Technologies. Available at: [Link]

  • Proposed mass fragmentation pattern for compound (6). ResearchGate. Available at: [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. Available at: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. Available at: [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Pyridine. NIST WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(Pyridin-4-yl)pyridin-3-ol proper disposal procedures

Comprehensive Safety and Disposal Protocol for 6-(Pyridin-4-yl)pyridin-3-ol Chemical Profile & Hazard Causality 6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3) is a specialized bipyridine derivative frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 6-(Pyridin-4-yl)pyridin-3-ol

Chemical Profile & Hazard Causality

6-(Pyridin-4-yl)pyridin-3-ol (CAS: 1159816-97-3) is a specialized bipyridine derivative frequently utilized in advanced drug development and organic synthesis [1]. Managing the disposal of this compound requires a deep understanding of its molecular behavior.

The Causality of the Hazard: Pyridine derivatives are structurally robust, nitrogen-containing heterocyclic compounds. They are notoriously resistant to microbial mineralization. When introduced into standard municipal wastewater treatment facilities, they pass through activated sludge processes largely unchanged, acting as persistent pollutants [2]. Because of their weak basicity and ability to act as bridging ligands, they can complex with environmental metals and exhibit significant toxicity to aquatic invertebrates [2, 3]. Furthermore, the nitrogen atoms embedded in the aromatic rings necessitate specialized thermal destruction; incomplete combustion will release unburned toxic derivatives and potent nitrogen oxides (NOx) into the atmosphere [4].

Quantitative Data: Safety & Disposal Thresholds

To establish a self-validating safety system, all operational parameters must be strictly monitored. The following table summarizes the critical physicochemical and disposal thresholds for this compound.

ParameterValue / SpecificationCausality / Rationale
CAS Number 1159816-97-3Essential identifier for accurate hazardous waste manifesting [1].
Molecular Weight 172.18 g/mol Used to calculate stoichiometric oxygen demand during thermal destruction.
Ecotoxicity (General Pyridines) LC50 (96h): 1–110 mg/LHigh toxicity to aquatic life dictates a strict "zero-discharge to drain" policy [3].
Incineration Temperature > 1000°CHigh heat is required to break stable aromatic C-N bonds and prevent toxic byproducts [4].
Waste Classification Toxic Organic WasteManaged under RCRA-equivalent guidelines due to environmental persistence [2].

Operational Handling & Spill Response Protocol

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure. Do not treat a pyridine derivative spill as a standard chemical spill.

Step-by-Step Spill Methodology:

  • Immediate Isolation & PPE: Evacuate unnecessary personnel from the immediate area. Responders must don nitrile gloves (double-gloving is required for concentrated solutions), a chemical-resistant lab coat, safety goggles, and an N95/FFP3 particulate respirator if the material is in a dry powder state to prevent inhalation of active pharmaceutical ingredients [4].

  • Source Containment: Stop the spill at the source. Crucial: Do not use water to flush the area. Water will rapidly dissolve and spread the pyridine derivative, exponentially increasing the volume of hazardous waste [3].

  • Physical Recovery:

    • For Powders: Use a static-free brush and dustpan to carefully sweep up the solid. Avoid dry sweeping that generates airborne dust. If necessary, slightly dampen the powder with a minimal amount of an inert, non-aqueous solvent (like isopropanol) before collection.

    • For Solutions: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pillows) [3]. Allow 5–10 minutes for complete capillary absorption.

  • Chemical Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% acetic acid) to protonate the basic pyridine nitrogens, which increases their solubility for extraction. Follow with a secondary wipe-down using a compatible organic solvent. Collect all wipe-down materials as hazardous waste.

  • Manifesting: Transfer all recovered materials, absorbents, and contaminated PPE into a rigid, sealable, high-density polyethylene (HDPE) container. Label the container explicitly: "Hazardous Waste: Contains Substituted Pyridine (CAS 1159816-97-3) - Toxic to Aquatic Life."

Waste Segregation & Disposal Workflows

Proper segregation at the source prevents dangerous chemical incompatibilities and dictates the downstream thermal destruction parameters.

WasteDisposal Start 6-(Pyridin-4-yl)pyridin-3-ol Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/PPE) Decision1->Solid Solid Liquid Liquid Waste (Solutions) Decision1->Liquid Liquid SolidContainer Organic Solid Waste (Sealed/Labeled) Solid->SolidContainer Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated (e.g., DCM) Decision2->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) Decision2->NonHalogenated No Halogens HalContainer Halogenated Liquid Waste Halogenated->HalContainer NonHalContainer Non-Halogenated Liquid Waste NonHalogenated->NonHalContainer Incineration High-Temp Incineration (>1000°C + NOx Scrubbers) SolidContainer->Incineration HalContainer->Incineration NonHalContainer->Incineration

Figure 1: Waste segregation and thermal disposal workflow for 6-(Pyridin-4-yl)pyridin-3-ol.

Workflow Execution:

  • Solid Waste: All solid residues, parent compounds, empty packaging, and contaminated spill cleanup materials must be routed to organic solid waste streams.

  • Liquid Segregation: 6-(Pyridin-4-yl)pyridin-3-ol is frequently utilized in assays involving solvents like DMSO, Methanol, or Dichloromethane (DCM). It is critical to segregate solutions containing halogenated solvents (DCM) from non-halogenated ones. Halogenated waste requires specific incineration conditions to manage corrosive hydrogen chloride (HCl) gas emissions.

  • Ultimate Disposal (Thermal Destruction): The ultimate and only acceptable disposal method is high-temperature incineration. According to the USEPA Engineering Handbook for Hazardous Waste Incineration, nitrogenous wastes like pyridine derivatives must be incinerated at temperatures exceeding 1000°C with adequate dwell time [4]. This ensures complete oxidation of the nitrogen-containing rings and utilizes advanced NOx scrubbing technologies to prevent atmospheric pollution.

Regulatory Compliance & Environmental Impact

While unsubstituted pyridine carries a specific EPA hazardous waste number (U196), substituted bipyridines like 6-(Pyridin-4-yl)pyridin-3-ol are generally managed under broad Resource Conservation and Recovery Act (RCRA) guidelines as toxic organic wastes [2]. Facilities must audit their third-party waste disposal contractors to ensure they are certified to handle persistent organic pollutants and operate rotary kiln incinerators equipped with the necessary emission control systems.

References

  • Ampyridine. "1159816-97-3 | 6-(Pyridin-4-yl)pyridin-3-ol". Ampyridine Chemical Catalog. URL: [Link]

  • ASCE Library. "Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern". Journal of Hazardous, Toxic, and Radioactive Waste. URL:[Link]

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